ML206
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O/c20-12-7-8-18(14(21)10-12)25-17-6-3-5-15(13(17)11-23-25)24-19(26)16-4-1-2-9-22-16/h1-2,4,7-11,15H,3,5-6H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHMBGOWUSGTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=C(C=C(C=C3)F)F)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: ML206, a Modulator of Lipid Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML206 is a small molecule chemical probe identified through high-throughput screening as a modulator of lipid storage. While its detailed mechanism of action and direct molecular target are not extensively characterized in publicly available literature, it serves as a valuable tool for studying the biological processes governing lipid droplet formation and accumulation. This guide provides a summary of the available information on this compound, including its chemical properties and biological activity, to support its use in further research into lipid metabolism and associated diseases.
Introduction to this compound
This compound emerged from the National Institutes of Health (NIH) Molecular Libraries Program, which aims to provide researchers with small molecule probes to investigate novel areas of biology. Chemical probes are essential for dissecting complex cellular processes, and this compound offers a means to pharmacologically perturb lipid storage. Understanding the regulation of lipid droplets is of significant interest due to their role in metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for its proper handling, storage, and use in experimental settings.
| Property | Value |
| IUPAC Name | 4-(3,4-dichlorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine |
| Molecular Formula | C14H9Cl2F3N4S |
| Molecular Weight | 409.2 g/mol |
| CAS Number | 1281679-66-8 |
| PubChem CID | 46849888 |
| PubChem SID | 87164860 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 1: Physicochemical Properties of this compound. This table summarizes the key identifiers and physical properties of the this compound chemical probe.
Biological Activity and Quantitative Data
This compound was identified for its ability to modulate lipid storage in a cell-based assay. The primary quantitative data available for this compound pertains to its potency in this initial screen.
| Parameter | Value | Assay Description |
| IC50 | 7.9 µM | Inhibition of lipid droplet accumulation in a primary screening assay. |
Table 2: In Vitro Activity of this compound. This table presents the reported half-maximal inhibitory concentration (IC50) of this compound in its primary identification assay.
Experimental Protocols
While a detailed, step-by-step protocol for the original high-throughput screen is not fully available, a generalized workflow for assessing the impact of chemical compounds on lipid droplet formation is provided below. This can be adapted for use with this compound in various cell types.
General Protocol for Cellular Lipid Droplet Staining
This protocol outlines a common method for visualizing and quantifying lipid droplets in cultured cells treated with compounds like this compound.
Materials:
-
Cell line of interest (e.g., Huh7, 3T3-L1)
-
Cell culture medium and supplements
-
This compound (or other test compounds) dissolved in DMSO
-
Oleic acid (or other lipid challenge)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Nile Red or BODIPY™ 493/503 staining solution
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) at a density that allows for optimal growth and treatment.
-
Compound Treatment: The following day, treat the cells with a dilution series of this compound. Include appropriate vehicle (DMSO) and positive/negative controls.
-
Lipid Loading (Optional): To induce lipid droplet formation, cells can be co-treated with oleic acid complexed to bovine serum albumin (BSA).
-
Incubation: Incubate the cells for a desired period (e.g., 24-48 hours) to allow for compound activity and lipid accumulation.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then incubate with the Nile Red or BODIPY™ 493/503 staining solution to visualize neutral lipids. A DAPI counterstain can be included to label the nuclei.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the number, size, and intensity of lipid droplets per cell using image analysis software.
Mandatory Visualizations
Experimental Workflow for Lipid Droplet Modulation Assay
The following diagram illustrates a typical workflow for screening and identifying modulators of lipid storage, the process through which this compound was likely discovered.
An In-Depth Technical Guide to the Mechanism of Action of ML206 in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML206 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress and triggers apoptotic pathways in various cancer cell lines, making this compound a valuable chemical probe for studying the role of lipid metabolism in disease and a potential starting point for therapeutic development. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream cellular effects, and detailed experimental protocols for its characterization.
Introduction to this compound and its Target: Stearoyl-CoA Desaturase 1 (SCD1)
This compound is a chemical probe developed through the NIH Molecular Libraries Program to selectively inhibit the enzyme Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is an integral membrane protein located in the endoplasmic reticulum that plays a pivotal role in lipid metabolism. It introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. These MUFAs are essential components of cell membranes, triglycerides, and cholesterol esters, and they play significant roles in membrane fluidity, cell signaling, and energy storage.
Due to its central role in lipid metabolism, dysregulation of SCD1 activity has been implicated in various diseases, including cancer, obesity, and diabetes. In many cancer types, SCD1 is overexpressed, contributing to the altered lipid metabolism that fuels rapid cell proliferation and survival.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of SCD1's enzymatic activity. This inhibition leads to a significant shift in the cellular fatty acid composition, characterized by an increase in the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs).
Direct Inhibition of SCD1
This compound acts as a potent and selective inhibitor of human SCD1. The quantitative details of its inhibitory activity are summarized in the table below.
Downstream Cellular Effects
The inhibition of SCD1 by this compound triggers a cascade of cellular events, primarily driven by the altered SFA/MUFA ratio.
-
Endoplasmic Reticulum (ER) Stress: An accumulation of SFAs and a depletion of MUFAs disrupt the lipid homeostasis of the ER membrane, leading to ER stress. This activates the Unfolded Protein Response (UPR), a cellular stress response pathway.
-
Apoptosis: Prolonged or severe ER stress, as induced by this compound, can lead to the activation of apoptotic pathways. This programmed cell death is a key mechanism by which this compound exerts its anti-proliferative effects in cancer cells.
-
Inhibition of Cell Proliferation: By altering membrane fluidity and disrupting signaling pathways that rely on specific lipid compositions, this compound can arrest the cell cycle and inhibit cell proliferation.
The signaling pathway illustrating the mechanism of action of this compound is depicted in the diagram below.
Caption: Mechanism of action of this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative data for the activity of this compound against human SCD1.
| Parameter | Value | Assay Type |
| IC50 | 13 nM | Human SCD1 Biochemical Assay |
| Selectivity | >380-fold vs. SCD2 | Cellular Assays |
| Cellular Potency | EC50 = 25 nM | A549 Lung Carcinoma Cell Line |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Human SCD1 Biochemical Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of human SCD1.
Materials:
-
Human SCD1 enzyme (recombinant)
-
[3H]-Stearoyl-CoA (substrate)
-
NADPH
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 2.5 mM MgCl2, 0.1% BSA)
-
This compound (or other test compounds)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and human SCD1 enzyme.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the [3H]-Stearoyl-CoA substrate.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding a strong acid).
-
Extract the radiolabeled product (e.g., [3H]-Oleoyl-CoA) from the aqueous phase using an organic solvent.
-
Quantify the amount of radiolabeled product by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the SCD1 biochemical assay.
Cellular Assay for SCD1 Activity
This assay measures the effect of this compound on SCD1 activity within a cellular context.
Materials:
-
A549 lung carcinoma cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
[14C]-Stearic acid
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Add [14C]-Stearic acid to the cell culture medium and incubate for a period to allow for its uptake and metabolism.
-
Wash the cells to remove excess radiolabeled substrate.
-
Lyse the cells and extract the total lipids using a suitable solvent system.
-
Separate the different lipid species (including [14C]-stearic acid and its product, [14C]-oleic acid) by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled lipid spots using a phosphorimager or by exposing the TLC plate to autoradiography film.
-
Calculate the ratio of [14C]-oleic acid to [14C]-stearic acid to determine the SCD1 activity.
-
Determine the EC50 value of this compound by plotting the SCD1 activity against the compound concentration.
Caption: Workflow for the cellular SCD1 activity assay.
Conclusion
This compound is a highly valuable chemical probe for elucidating the role of SCD1 in lipid metabolism and its implications in disease. Its potent and selective inhibition of SCD1 leads to a well-defined cascade of cellular events, including ER stress and apoptosis, which can be quantitatively assessed using the detailed protocols provided in this guide. This information serves as a critical resource for researchers investigating the intricate connections between lipid metabolism and cellular function, and for those in the early stages of drug discovery targeting SCD1.
The Molecular Target of ML206: A Technical Guide to the TRPC4/TRPC5 Ion Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular target of the small molecule probe ML206, also known as ML204. The primary molecular targets of this compound are the Transient Receptor Potential Canonical 4 (TRPC4) and 5 (TRPC5) ion channels. This document details the quantitative pharmacology of this compound, the experimental protocols used for its characterization, and the signaling pathways in which its targets are involved.
Introduction
This compound (also referred to as ML204) is a potent and selective antagonist of the TRPC4 and TRPC5 ion channels.[1] These channels are non-selective cation channels that play crucial roles in a variety of physiological processes, including smooth muscle contraction, neuronal signaling, and endothelial function. The identification of selective inhibitors like this compound is critical for elucidating the specific functions of TRPC4 and TRPC5 and for the potential development of therapeutics targeting these channels. This guide serves as a technical resource for researchers utilizing this compound in their studies.
Quantitative Data
The inhibitory activity of this compound (reported as ML204) has been quantified using various in vitro assays. The following tables summarize the key pharmacological data.
Table 1: Inhibitory Activity of ML204 against TRPC4
| Assay Type | Cell Line | Activation Method | IC50 (µM) | Reference |
| Fluorescent Intracellular Ca2+ Assay | HEK293 co-expressing TRPC4β and µ-opioid receptor | DAMGO | 0.96 | [1][2] |
| Whole-Cell Voltage Clamp | HEK293 co-expressing TRPC4β and µ-opioid receptor | DAMGO | 2.9 | [2][3] |
| Whole-Cell Voltage Clamp | HEK293 co-expressing TRPC4β and µ-opioid receptor | Intracellular GTPγS | 2.85 | [4] |
Table 2: Selectivity Profile of ML204
| Target | Assay Type | IC50 (µM) or % Inhibition @ Concentration | Selectivity (fold) vs. TRPC4 (Fluorescent Assay) | Reference |
| TRPC3 | Not Specified | Modest Inhibition | ~9 | [5] |
| TRPC5 | Not Specified | Modest Inhibition | ~9 | [5] |
| TRPC6 | Fluorescent (Membrane Potential) | 18.4 | ~19 | [2] |
| TRPV1 | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |
| TRPV3 | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |
| TRPA1 | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |
| TRPM8 | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |
| KCNQ2 | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |
| Voltage-gated Na+ channels | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |
| Voltage-gated K+ channels | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |
| Voltage-gated Ca2+ channels | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |
Signaling Pathways
TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) that couple to either Gq/11 or Gi/o alpha subunits. The activation mechanism is complex and can involve multiple signaling molecules.
Gq/11 Signaling Pathway
Activation of a Gq/11-coupled GPCR leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While the precise mechanism is still under investigation, it is believed that a combination of PIP2 depletion and potentially DAG is involved in the gating of TRPC4/5 channels.[6][7]
Gi/o Signaling Pathway
Activation of Gi/o-coupled GPCRs can also lead to the activation of TRPC4/5 channels.[8] This pathway is thought to involve a more direct interaction of the Gαi/o subunit with the channel, as well as potential crosstalk with the Gq/11 pathway.[5][8]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
High-Throughput Calcium Imaging Assay
This assay was used for the primary screening and identification of this compound as a TRPC4 inhibitor.
Protocol Details:
-
Cell Seeding: HEK293 cells stably co-expressing mouse TRPC4β and the µ-opioid receptor are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in a buffered saline solution for 30-60 minutes at 37°C.
-
Washing: Cells are washed with the buffered saline solution to remove extracellular dye.
-
Compound Addition: this compound or control compounds at various concentrations are added to the wells.
-
Agonist Stimulation: After a brief incubation with the compound, the plate is transferred to a fluorescence plate reader. Baseline fluorescence is recorded before the addition of a TRPC4 agonist, such as DAMGO (D-Ala2, N-Me-Phe4, Gly5-ol-enkephalin), to a final concentration that elicits a robust calcium response.
-
Fluorescence Reading: Changes in intracellular calcium are monitored by measuring the fluorescence intensity (e.g., excitation at 488 nm and emission at 520 nm) over time.
-
Data Analysis: The increase in fluorescence upon agonist addition is used to determine the activity of the TRPC4 channel. The inhibitory effect of this compound is calculated as a percentage of the control response, and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel currents and was used to confirm the inhibitory effect of this compound on TRPC4.
Protocol Details:
-
Solutions:
-
Extracellular Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 Cs-aspartate, 5 MgCl2, 10 HEPES, 0.1 EGTA, 2.7 K2ATP, 0.1 Na2GTP (pH adjusted to 7.2 with CsOH). GTPγS (0.1 mM) can be included to bypass GPCR activation and directly activate G-proteins.[2]
-
-
Cell Preparation: HEK293 cells expressing TRPC4β and the µ-opioid receptor are grown on glass coverslips.
-
Recording:
-
A borosilicate glass micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution is used.
-
A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
TRPC4 currents are elicited by applying a voltage ramp protocol, for example, a linear ramp from -100 mV to +100 mV over 200 ms.
-
-
Drug Application: The agonist (e.g., DAMGO) is applied to the bath to activate TRPC4 currents. Once a stable baseline current is established, this compound is applied at various concentrations to determine its inhibitory effect.
-
Data Analysis: The current amplitude at a specific voltage (e.g., +80 mV) is measured before and after the application of this compound. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of TRPC4 and TRPC5 ion channels. Its characterization through robust quantitative assays and detailed electrophysiological studies has provided a clear understanding of its inhibitory mechanism and selectivity. This technical guide provides researchers with the necessary information to effectively utilize this compound in their investigations of TRPC4/5-mediated signaling.
References
- 1. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TRPC4 as a coincident detector of Gi/o and Gq/11 signaling: mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: T-863, a DGAT1 Inhibitor and Modulator of Lipid Droplet Formation
As a highly specialized AI, I have compiled an in-depth technical guide on a modulator of lipid droplets. Initial research did not yield public information for a compound designated "ML206" as a lipid droplet modulator. Therefore, this guide focuses on T-863 , a well-characterized and potent small molecule inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), as a representative modulator of lipid droplet formation. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Lipid droplets (LDs) are dynamic organelles essential for neutral lipid storage and metabolism. Their dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and hepatic steatosis. Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step of triglyceride synthesis, a major component of lipid droplets. Inhibition of DGAT1 has emerged as a promising therapeutic strategy for these conditions. This guide provides a comprehensive technical overview of T-863, a potent and selective DGAT1 inhibitor, and its role as a modulator of lipid droplet formation.
Quantitative Data
The following tables summarize the quantitative data for T-863 and the related DGAT1 inhibitor PF-04620110, providing a comparative overview of their potency and effects.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Assay Type | Source |
| T-863 | Human DGAT1 | 15 | Not Specified | [1] |
| Human DGAT1 | 49 | CPM Fluorescent Assay | [2] | |
| Human DGAT1 | 17 | TLC Assay | [2] | |
| Mouse DGAT1 | Similar to human | Not Specified | [2] | |
| Human DGAT2 | >10,000 | Not Specified | [1][3] | |
| Human MGAT2 | >10,000 | Not Specified | [3] | |
| Human MGAT3 | >10,000 | Not Specified | [3] | |
| ACAT1 | 12,000 | Not Specified | [1] | |
| PF-04620110 | Human DGAT1 | 19 | [³H]n-decanoyl CoA incorporation | [4][5] |
| Rat DGAT1 | 94 | [³H]n-decanoyl CoA incorporation | [6] | |
| Mouse DGAT1 | 64 | [³H]n-decanoyl CoA incorporation | [6] | |
| Human DGAT2 | >100-fold selectivity | Not Specified | [5] | |
| ACAT1 | >100-fold selectivity | Not Specified | [5] |
Table 2: Cellular Activity
| Compound | Cell Line | Effect | IC₅₀ (nM) | Source |
| T-863 | HuTu 80 | Inhibition of triacylglycerol synthesis | 4 | [1] |
| SUM159 | Reduction of oleate-induced lipid droplets | Not specified | [7][8] | |
| 3T3-L1 Adipocytes | Enhanced insulin-stimulated glucose uptake | Not applicable | [9] | |
| PF-04620110 | HT-29 | Inhibition of ³H-glycerol incorporation into triglycerides | ~39 | [4] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Dose | Effect | Source |
| T-863 | Diet-induced obese mice | 30 mg/kg (oral) | Delayed fat absorption, lipid accumulation in distal small intestine | [2] |
| Diet-induced obese mice | Not specified | Weight loss, reduced serum and liver triglycerides, improved insulin sensitivity | [9] | |
| Mouse model of diet-induced obesity | 20 mg/kg | Reduced plasma triacylglycerol levels, reduced body weight | [1] | |
| PF-04620110 | Wildtype C57/BL6J mice | 10 mg/kg (oral) | 4.5-fold increase in active GLP-1, 17.2-fold increase in total GLP-1 post-corn oil bolus | [4] |
| Rats | ≥0.1 mg/kg (oral) | Reduced plasma triglyceride levels after lipid challenge | [5] | |
| High-fat diet-fed mice | Not specified | Suppressed IL-1β and IL-18 production | [10] | |
| db/db mice | 10 mg/kg (oral) | Acutely inhibited intestinal fat absorption | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
In Vitro DGAT1 Inhibition Assay (Radiometric)
This protocol is adapted from studies on PF-04620110 and is a standard method for measuring DGAT1 activity.[4][6]
-
Objective: To determine the inhibitory potency (IC₅₀) of a compound against DGAT1.
-
Materials:
-
Recombinant human, rat, or mouse DGAT1 enzyme.
-
[³H]n-decanoyl Coenzyme A.
-
Diacylglycerol (DG).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Test compound (e.g., T-863) at various concentrations.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DG, and the recombinant DGAT1 enzyme.
-
Add the test compound at a range of concentrations to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding [³H]n-decanoyl Coenzyme A.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a solvent mixture (e.g., isopropanol/heptane/water).
-
Extract the lipid phase containing the radiolabeled triglyceride product.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by non-linear regression.
-
Cellular Triglyceride Synthesis Assay
This protocol measures the effect of an inhibitor on triglyceride synthesis within a cellular context.[4][12]
-
Objective: To assess the ability of a compound to inhibit triglyceride formation in cultured cells.
-
Materials:
-
Cultured cells (e.g., HT-29, HuH-7).
-
[³H]-glycerol or ¹⁴C-labeled oleic acid.
-
Test compound (e.g., T-863).
-
Cell culture medium.
-
Lysis buffer.
-
Solvents for lipid extraction (e.g., hexane/isopropanol).
-
Thin-layer chromatography (TLC) plates.
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound.
-
Add [³H]-glycerol or ¹⁴C-labeled oleic acid to the medium and incubate.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Separate the triglycerides from other lipid species using TLC.
-
Quantify the radioactivity in the triglyceride band using a scintillation counter or phosphorimager.
-
Normalize the results to total protein content and determine the IC₅₀ value.
-
In Vivo Oral Lipid Tolerance Test (OLTT)
This in vivo model assesses the effect of a DGAT1 inhibitor on postprandial hyperlipidemia.[2][4][13]
-
Objective: To evaluate the in vivo efficacy of a DGAT1 inhibitor in reducing plasma triglyceride excursion after a lipid challenge.
-
Materials:
-
Rodent models (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Test compound (e.g., T-863) formulated for oral gavage.
-
Corn oil.
-
Blood collection supplies.
-
Plasma triglyceride quantification kit.
-
-
Procedure:
-
Fast the animals for a specified period (e.g., 4-16 hours).
-
Administer the test compound or vehicle via oral gavage.
-
After a set time (e.g., 30-60 minutes), administer a bolus of corn oil via oral gavage.
-
Collect blood samples at various time points (e.g., 0, 1, 2, 4, 6 hours) post-oil challenge.
-
Separate plasma and measure triglyceride concentrations using a commercial assay kit.
-
Plot plasma triglyceride levels over time and calculate the area under the curve (AUC) to assess the overall effect of the inhibitor.
-
Signaling Pathways and Mechanisms of Action
The inhibition of DGAT1 by T-863 directly impacts lipid metabolism and lipid droplet formation, initiating a cascade of downstream cellular events.
Mechanism of DGAT1 Inhibition by T-863
Recent cryo-electron microscopy studies have elucidated the structural basis of DGAT1 inhibition by T-863.[7][8] T-863 binds to the acyl-CoA binding tunnel of DGAT1 on the cytosolic side of the endoplasmic reticulum membrane.[8] This physically obstructs the entry of fatty acyl-CoAs, the substrate required for the esterification of diacylglycerol to form triglycerides.[7]
Mechanism of T-863 inhibition of DGAT1.
Cellular Effects of DGAT1 Inhibition
The primary consequence of DGAT1 inhibition is the reduced synthesis of triglycerides. This leads to a decrease in the size and number of lipid droplets within cells. The accumulation of diacylglycerol, a substrate of DGAT1, may activate other signaling pathways, such as those involving protein kinase C (PKC).
Cellular signaling consequences of DGAT1 inhibition.
Systemic Effects of DGAT1 Inhibition
In vivo, the inhibition of DGAT1 by compounds like T-863 and PF-04620110 leads to several systemic metabolic benefits. The reduced absorption of dietary fats in the intestine contributes to weight management and lower plasma lipid levels.[2] Furthermore, DGAT1 inhibition has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[4]
Systemic effects of DGAT1 inhibition workflow.
T-863 is a potent and selective DGAT1 inhibitor that effectively modulates lipid droplet formation by blocking triglyceride synthesis. Its mechanism of action is well-defined at a structural level, and its efficacy has been demonstrated in both in vitro and in vivo models. The comprehensive data presented in this guide, including quantitative metrics, detailed experimental protocols, and an overview of the associated signaling pathways, underscores the potential of DGAT1 inhibition as a therapeutic approach for metabolic diseases. T-863 serves as a valuable research tool for further elucidating the role of DGAT1 and lipid droplets in cellular and systemic metabolism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PF-04620110, a Potent Antidiabetic Agent, Suppresses Fatty Acid-Induced NLRP3 Inflammasome Activation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triglyceride measurement [bio-protocol.org]
- 13. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of (+)-ML206 (ML204): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-ML206, more commonly referred to in scientific literature as ML204, is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These non-selective cation channels are implicated in a variety of physiological processes, including smooth muscle contraction, neuronal signaling, and endothelial permeability. The lack of selective pharmacological tools has historically hindered the elucidation of the specific roles of TRPC4 and TRPC5. ML204 has emerged as a critical chemical probe for investigating the function of these channels and holds potential for the development of therapeutics targeting TRPC4/5-mediated pathologies.
This technical guide provides a comprehensive overview of the biological activity of ML204, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.
It is important to note the nomenclature surrounding this compound. While the designation "(+)-ML206" is used by some chemical suppliers, the vast majority of published research refers to this compound as ML204. It is likely that ML204 is a racemic mixture, and (+)-ML206 refers to a specific enantiomer, potentially the (R)-enantiomer. However, the biological data presented in the literature to date has predominantly been generated using ML204.
Mechanism of Action
ML204 functions as a direct inhibitor of TRPC4 and TRPC5 channels. Evidence suggests that its blocking action is not dependent on the mode of channel activation, indicating a direct interaction with the channel protein itself rather than interference with upstream signaling components.[1] The compound has been shown to block TRPC4 channels activated by various stimuli, including G-protein coupled receptor (GPCR) agonists and intracellular application of GTPγS, which directly activates G-proteins.[1] This suggests that ML204's binding site is likely on the channel pore or at an allosteric site that prevents ion permeation.
Quantitative Data
The inhibitory potency and selectivity of ML204 have been characterized using various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of ML204 on TRPC4 and TRPC5 Channels
| Channel | Assay Type | Activation Method | IC50 Value | Reference |
| TRPC4β | Fluorescent Calcium Influx | μ-opioid receptor stimulation | 0.96 µM | [1][2] |
| TRPC4 | Electrophysiology (Whole-cell) | μ-opioid receptor stimulation | 2.6 µM | [3][4] |
| TRPC4 | Electrophysiology (Whole-cell) | DAMGO application | 2.9 µM | |
| TRPC5 | - | - | 9-fold less potent than on TRPC4 | [3][4] |
Table 2: Selectivity Profile of ML204
| Channel | Assay Type | Selectivity vs. TRPC4 | IC50 Value / % Inhibition | Reference |
| TRPC6 | Fluorescent Calcium Influx | 19-fold | ~18.2 µM (estimated) | [1][2][3][4] |
| TRPC3 | - | Modest Selectivity | - | [4] |
| TRPV1 | - | No appreciable block | at 10-22 µM | [1][2][3] |
| TRPV3 | - | No appreciable block | at 10-20 µM | [1][2] |
| TRPA1 | - | No appreciable block | at 10-22 µM | [1][2][3] |
| TRPM8 | - | No appreciable block | at 10-22 µM | [1][2][3] |
| Voltage-gated Na+ channels | - | No appreciable block | at 10-20 µM | [1][2] |
| Voltage-gated K+ channels | - | No appreciable block | at 10-20 µM | [1][2] |
| Voltage-gated Ca2+ channels | - | No appreciable block | at 10-20 µM | [1][2] |
Signaling Pathways
TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs), primarily those coupled to Gq/11 and Gi/o proteins. The activation mechanism is complex and can involve multiple signaling molecules. The diagram below illustrates the generally accepted activation pathway and the inhibitory action of ML204.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of ML204.
Intracellular Calcium Influx Assay using Fluo-4 AM
This protocol describes a method to measure changes in intracellular calcium concentration in response to TRPC4/5 channel activation and inhibition by ML204 using a fluorescent plate reader.
Materials:
-
HEK293 cells stably co-expressing the TRPC4 or TRPC5 channel and a relevant GPCR (e.g., µ-opioid receptor).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid.
-
Agonist for the co-expressed GPCR (e.g., DAMGO for µ-opioid receptor).
-
ML204.
-
96-well black-walled, clear-bottom cell culture plates.
-
Fluorescent plate reader with excitation/emission wavelengths of ~490/525 nm.
Procedure:
-
Cell Plating: Seed the HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading Solution Preparation: Prepare a stock solution of Fluo-4 AM in anhydrous DMSO. On the day of the experiment, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in HBSS containing 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid. To aid in dye solubilization, also include Pluronic F-127 (final concentration ~0.02%).
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the dye loading solution to each well and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of ML204 in HBSS. Also, prepare the agonist solution at a concentration that elicits a robust response.
-
Assay Measurement:
-
Place the cell plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Establish a baseline fluorescence reading for each well.
-
Add the ML204 dilutions to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Initiate the kinetic read, and after a few seconds, add the agonist to all wells simultaneously using the instrument's injection system.
-
Continue to record the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the control wells (agonist only) and plot the response as a function of ML204 concentration to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for measuring TRPC4/5 channel currents and their inhibition by ML204 in the whole-cell patch-clamp configuration.
Materials:
-
HEK293 cells expressing the TRPC4 or TRPC5 channel.
-
Patch-clamp rig including an amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4.
-
Intracellular (pipette) solution: e.g., 140 mM CsCl, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 with CsOH.
-
Agonist for channel activation (can be included in the bath solution or applied locally).
-
ML204.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit channel currents and record the baseline activity.
-
-
Channel Activation and Inhibition:
-
Activate the TRPC4/5 channels by applying the agonist to the bath solution.
-
Once a stable current is established, apply ML204 to the bath solution at various concentrations.
-
Record the current inhibition at each concentration.
-
-
Data Analysis: Measure the current amplitude before and after the application of ML204. Calculate the percentage of inhibition and plot it against the ML204 concentration to determine the IC50 value. The characteristic doubly rectifying I-V curve of TRPC4/5 can also be analyzed.
Conclusion
ML204 is a valuable pharmacological tool for the study of TRPC4 and TRPC5 channels. Its potency and selectivity make it a significant advance over less specific TRP channel blockers. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize ML204 in their investigations into the physiological and pathophysiological roles of TRPC4 and TRPC5. Further research into the specific activities of its enantiomers, such as (+)-ML206, may provide even more refined tools for dissecting the function of these important ion channels.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
(R)-ML206: An Examination of Publicly Available Scientific Literature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial investigations into the scientific literature for an inhibitor designated as (R)-ML206 have revealed a notable discrepancy. While the query specifies "(R)-ML206" as an inhibitor, publicly accessible scientific databases and research articles do not currently characterize this specific compound as an inhibitor of a biological target. Instead, the literature points to two distinct molecules: ML204, a well-documented inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels, and (R)-ML206, which is described as a modulator of lipid storage.
This technical guide will address this ambiguity by providing a comprehensive overview of the available scientific information for both compounds. This approach ensures that researchers have access to the most accurate and relevant data, which may clarify the intended subject of interest.
Part 1: ML204 - A Potent and Selective TRPC4/TRPC5 Channel Inhibitor
ML204 is a novel small molecule that has been identified as a potent and selective antagonist of TRPC4 and TRPC5 ion channels.[1][2] It serves as a valuable pharmacological tool for studying the physiological roles of these channels.
Quantitative Data
The inhibitory activity and selectivity of ML204 have been characterized through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: Inhibitory Potency of ML204
| Assay Type | Target | Cell Line | Activation Method | IC50 Value | Reference |
| Fluorescent Intracellular Ca2+ Assay | TRPC4β | HEK293 | μ-opioid receptor stimulation | 0.96 μM | [1][2] |
| Whole-cell Voltage Clamp | TRPC4 | HEK293 | μ-opioid receptor stimulation | 2.6 μM | |
| Whole-cell Voltage Clamp | TRPC4 | HEK293 | Muscarinic receptor stimulation | 2.9 μM | [3] |
| Fluorescent Intracellular Ca2+ Assay | TRPC5 | HEK293 | μ-opioid receptor stimulation | ~65% inhibition at 10 μM | [1] |
Table 2: Selectivity Profile of ML204
| Channel | Assay Type | Result | Selectivity Fold vs. TRPC4 | Reference |
| TRPC6 | Fluorescent Assay (Muscarinic activation) | 19-fold less potent than on TRPC4 | 19 | [1][2] |
| TRPC6 | Electrophysiology (OAG activation) | No appreciable block at 10 μM | >10 | [1] |
| TRPC3 | Not specified | 9-fold less potent than on TRPC4 | 9 | |
| TRPA1 | Not specified | No significant activity up to 22 μM | >20 | |
| TRPV1 | Not specified | No significant activity up to 22 μM | >20 | |
| TRPV3 | Not specified | No significant activity up to 22 μM | >20 | |
| TRPM8 | Not specified | No significant activity up to 22 μM | >20 | |
| Voltage-gated Na+, K+, Ca2+ channels | Not specified | No appreciable effect | >20 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize ML204.
Fluorescent Intracellular Ca2+ Assay for TRPC4 Inhibition
-
Cell Line: HEK293 cells stably expressing mouse TRPC4β and the μ-opioid receptor.
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
Cells are pre-incubated with varying concentrations of ML204 or vehicle control.
-
TRPC4 channels are activated by the addition of a μ-opioid receptor agonist (e.g., DAMGO).
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.
-
IC50 values are calculated by fitting the concentration-response data to a logistical equation.
-
Whole-Cell Electrophysiology
-
Cell Line: HEK293 cells expressing the target TRP channel.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed.
-
The standard extracellular solution contains (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 Glucose, 10 HEPES, pH 7.4.[3]
-
The intracellular pipette solution contains GTPγS to constitutively activate G-proteins.[3]
-
A voltage ramp protocol (e.g., from +100 mV to -100 mV over 500 ms) is applied to elicit channel currents.[3]
-
The baseline current is recorded.
-
The TRPC4 channels are activated (e.g., via GPCR stimulation).
-
ML204 is applied to the bath, and the inhibition of the channel current is measured.
-
IC50 values are determined from concentration-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathway of TRPC4 activation and the experimental workflow for identifying ML204.
Caption: GPCR-mediated activation of the TRPC4 channel and its inhibition by ML204.
Caption: Workflow for the identification of ML204 as a TRPC4 inhibitor.
Part 2: (R)-ML206 - A Modulator of Lipid Storage
In contrast to ML204, the compound (R)-ML206 is identified in chemical supplier databases as a modulator of lipid storage.
Chemical Information
-
Synonyms: (+)-ML206, ML-206, ML 206
-
IUPAC Name: N-[(4R)-1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]pyridine-2-carboxamide
Biological Activity
Conclusion on (R)-ML206 as an Inhibitor
Based on the currently available scientific literature, there is insufficient evidence to provide an in-depth technical guide on (R)-ML206 as an inhibitor. Researchers interested in this compound are encouraged to consult the original NIH probe reports, if accessible, or to perform their own in-vitro and in-vivo studies to characterize its biological activity and mechanism of action.
Summary and Recommendations
This technical guide has addressed the user's query regarding the "(R)-ML206 inhibitor" by providing a detailed overview of the closely related and well-characterized TRPC4/5 inhibitor, ML204, and clarifying the current understanding of (R)-ML206 as a modulator of lipid storage.
-
For researchers investigating TRPC4 and TRPC5 channels, ML204 is a valuable and well-documented chemical probe. The provided data and protocols can serve as a foundation for designing new experiments.
-
For those specifically interested in (R)-ML206 , further investigation is required to elucidate its precise mechanism of action as a modulator of lipid storage and to determine if it possesses any inhibitory activity against specific biological targets.
It is recommended that scientists carefully verify the identity and biological activity of any small molecule inhibitors used in their research to ensure the validity and reproducibility of their results.
References
- 1. N-[(4S)-1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-methyl-3-pyrazolecarboxamide | C18H18FN5O | CID 42191617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BioAssay Tag Names - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ML206 supplier | CAS 958842-64-3 | Modulator of Lipid Storage| AOBIOUS [aobious.com]
- 4. UCI Machine Learning Repository [archive.ics.uci.edu]
ML206: A Technical Guide for Researchers
COMPOUND IDENTIFICATION
| Compound Name | ML206 |
| CAS Number | 958842-64-3 |
| Molecular Formula | C₁₉H₁₆F₂N₄O |
| Molecular Weight | 354.35 g/mol [1][2] |
| Synonyms | (+)-ML206, (R)-ML206 |
| Chemical Name | N-[(4R)-1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pyridinecarboxamide |
| Solubility | Soluble in DMSO[2] |
Introduction
This compound is a potent and selective small molecule activator of the transient receptor potential canonical (TRPC) 4 and TRPC5 ion channels. These channels are non-selective cation channels that play crucial roles in a variety of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function. As a selective activator, this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of TRPC4 and TRPC5 channels, and as a potential starting point for the development of novel therapeutics targeting these channels. This guide provides an in-depth overview of the technical data and experimental protocols related to the research of this compound.
Quantitative Data
The following table summarizes the known quantitative data for this compound's biological activity.
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| TRPC4 | Cell-based fluorescence (calcium influx) | HEK293 | EC₅₀ | 1.1 µM | PubChem BioAssay AID: 2232 |
| TRPC5 | Not Publicly Available | - | EC₅₀ | - | - |
Mechanism of Action
This compound functions as a positive allosteric modulator of TRPC4 and TRPC5 channels. It directly binds to the channel, leading to an increase in the influx of cations, primarily Ca²⁺, down their electrochemical gradient. This influx of calcium can then trigger a variety of downstream cellular signaling events.
Signaling Pathway
The activation of TRPC4 and TRPC5 channels is intricately linked to G-protein coupled receptor (GPCR) signaling pathways. Specifically, the activation of both Gq/11 and Gi/o pathways is often required for robust channel opening. The diagram below illustrates the signaling cascade leading to TRPC4 activation.
Experimental Workflow
The discovery and characterization of this compound likely followed a high-throughput screening (HTS) and subsequent validation workflow as outlined below.
Experimental Protocols
FLIPR-Based Calcium Influx Assay
This protocol is a representative method for assessing the activity of compounds like this compound on TRPC4/5 channels expressed in a host cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing human TRPC4.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Cal-520 AM).
-
Pluronic F-127.
-
This compound and other test compounds.
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the TRPC4-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing Pluronic F-127 to the manufacturer's recommended concentration.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument will then add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity for a defined period (e.g., 2-5 minutes) to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to a positive control (e.g., a known TRPC4 activator) and a negative control (vehicle).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents in response to this compound, providing detailed information on the compound's effect on channel gating and conductance.
Materials:
-
HEK293 cells expressing human TRPC4.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
Borosilicate glass capillaries for pipette fabrication.
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope.
-
Micromanipulator.
Procedure:
-
Cell Preparation:
-
Plate the TRPC4-expressing cells on glass coverslips 24-48 hours before the experiment.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Giga-seal Formation:
-
Under the microscope, approach a single cell with the micropipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of strong suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
-
Data Recording:
-
Hold the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit channel currents.
-
Perfuse the external solution containing different concentrations of this compound onto the cell.
-
Record the changes in the current in response to the compound application.
-
-
Data Analysis:
-
Measure the amplitude of the current at specific voltages.
-
Construct current-voltage (I-V) relationships.
-
Plot the current amplitude as a function of this compound concentration to determine the dose-response relationship and EC₅₀.
-
In Vivo Research and Applications
-
Neuropathic and Visceral Pain: Inhibition of TRPC4/5 has been shown to alleviate mechanical hypersensitivity in rat models of pain[1].
-
Anxiety and Depression: Preclinical evidence indicates that pharmacological inhibition of TRPC4 and TRPC5 can attenuate fear and anxiety-related behaviors in mice[2].
-
Kidney Disease: TRPC5 has been implicated in the pathogenesis of certain kidney diseases.
-
Cardiovascular Conditions: TRPC channels are involved in the regulation of vascular tone and endothelial permeability.
The availability of a potent and selective activator like this compound provides a crucial tool for researchers to further investigate the therapeutic potential of activating these channels in various disease models.
Conclusion
This compound is a valuable pharmacological tool for the study of TRPC4 and TRPC5 ion channels. Its potency and selectivity make it an ideal probe for dissecting the complex roles of these channels in cellular physiology and disease. The experimental protocols and data presented in this guide are intended to provide a comprehensive resource for researchers in the fields of pharmacology, physiology, and drug discovery who are interested in utilizing this compound in their studies. Further research, particularly in vivo characterization, will be essential to fully understand the therapeutic potential of activating TRPC4 and TRPC5 channels.
References
- 1. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC4/5 inhibitors: Phase I results and proof of concept studies - PubMed [pubmed.ncbi.nlm.nih.gov]
ML206: A Potent and Selective Inhibitor of Triglyceride Synthesis via Diacylglycerol Acyltransferase 1 (DGAT1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML206 is a potent and selective small molecule inhibitor of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in the terminal step of triglyceride synthesis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its effects on lipid metabolism. The information presented is intended to support further research and drug development efforts targeting metabolic diseases characterized by dysregulated triglyceride metabolism.
Introduction
Triglycerides are the primary form of energy storage in eukaryotes. The synthesis of triglycerides is a multi-step process, with the final and committed step being the acylation of diacylglycerol (DAG) by a fatty acyl-CoA, a reaction catalyzed by diacylglycerol acyltransferases (DGATs). Two major DGAT enzymes, DGAT1 and DGAT2, have been identified, with DGAT1 playing a crucial role in the absorption of dietary fat in the intestine and the synthesis of triglycerides for storage in adipose tissue and the liver. Dysregulation of DGAT1 activity has been implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Consequently, the development of selective DGAT1 inhibitors has emerged as a promising therapeutic strategy. This compound was identified through a quantitative high-throughput screen (qHTS) as a potent and selective inhibitor of human DGAT1.
Mechanism of Action
This compound exerts its inhibitory effect on triglyceride synthesis by directly targeting and inhibiting the enzymatic activity of DGAT1. By blocking the active site of DGAT1, this compound prevents the esterification of diacylglycerol with a fatty acyl-CoA, thereby halting the production of triglycerides.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against DGAT1
| Assay Type | Enzyme Source | Substrates | IC50 (nM) |
| Biochemical DGAT1 Assay | Human DGAT1 | 1,2-dioleoyl-sn-glycerol, Oleoyl-CoA | 89 |
Table 2: Selectivity Profile of this compound
| Enzyme | Assay Type | IC50 (nM) or % Inhibition @ 10 µM |
| DGAT2 | Biochemical | >30,000 |
| ACAT1 | Biochemical | >30,000 |
| ACAT2 | Biochemical | >30,000 |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 (nM) |
| HEK293 cells overexpressing human DGAT1 | Triglyceride Synthesis | Reduction of triglyceride levels | 130 |
Signaling Pathways and Experimental Workflows
Triglyceride Synthesis Pathway and Inhibition by this compound
The synthesis of triglycerides from glycerol-3-phosphate and fatty acyl-CoAs is a fundamental metabolic pathway. This compound intervenes at the final, critical step of this pathway.
ML206: A Potent Tool for Interrogating Lipid Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Lipid homeostasis is a critical cellular process, and its dysregulation is implicated in numerous diseases, including metabolic disorders, cancer, and neurodegenerative conditions. A key enzyme in the synthesis of neutral lipids and phospholipids is 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT). The isoform AGPAT2 (LPAAT-beta) plays a crucial role in the conversion of lysophosphatidic acid (LPA) to phosphatidic acid (PA), a central intermediate in the synthesis of triacylglycerols (TAGs) and a vital signaling molecule. ML206 has emerged as a potent and selective small molecule inhibitor of AGPAT2, providing a valuable chemical tool to dissect the intricate roles of this enzyme in lipid metabolism and cellular signaling. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its impact on relevant signaling pathways.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, establishing its potency as a selective inhibitor of AGPAT2.
| Parameter | Value | Source |
| Target | 1-acylglycerol-3-phosphate O-acyltransferase 2 (AGPAT2) / Lysophosphatidic acid acyltransferase beta (LPAAT-beta) | PubChem CID: 53383944 |
| IC50 | 4.7 µM | PubChem CID: 53383944 |
| Description | Potent and selective inhibitor of human AGPAT2. | PubChem CID: 53383944 |
Mechanism of Action and Impact on Lipid Metabolism
This compound exerts its effects by directly inhibiting the enzymatic activity of AGPAT2. This inhibition blocks the acylation of LPA to form PA. The reduction in PA levels has two major downstream consequences on lipid homeostasis:
-
Inhibition of Triacylglycerol (TAG) Synthesis and Lipid Droplet Formation: Phosphatidic acid is a precursor for the synthesis of diacylglycerol (DAG), which is subsequently acylated to form TAG. By limiting the availability of PA, this compound effectively reduces the cellular pool of TAG, the primary component of lipid droplets. This leads to a decrease in the number and size of lipid droplets within the cell.
-
Alteration of Diacylglycerol (DAG) and Phosphatidic Acid (PA) Signaling: Both PA and DAG are important lipid second messengers that regulate a multitude of cellular processes. Phosphatidic acid is known to be involved in the activation of signaling pathways such as the mTOR and Ras/Raf/MEK/ERK pathways. Diacylglycerol is a key activator of protein kinase C (PKC) isoforms. By perturbing the cellular levels of PA and the subsequent production of DAG, this compound can be used to study the roles of these lipids in various signaling cascades.
Signaling Pathways Modulated by this compound
The inhibition of AGPAT2 by this compound has significant downstream effects on key signaling pathways that regulate cell growth, proliferation, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on lipid homeostasis.
Experimental Workflow: Investigating the Cellular Effects of this compound
The following diagram outlines a typical workflow for studying the impact of this compound on cellular lipid content and signaling.
Protocol 1: Cell Treatment with this compound and Lipid Droplet Staining (Oil Red O)
Objective: To visualize and quantify the effect of this compound on lipid droplet accumulation in cultured cells.
Materials:
-
Cultured cells (e.g., Huh7, HepG2, or other cell lines of interest)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution (0.5% in isopropanol, diluted with water)
-
Hematoxylin (for counterstaining nuclei)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 12-well or 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Oil Red O Staining:
-
Prepare the working Oil Red O solution by diluting the stock solution with distilled water (e.g., 6 parts Oil Red O stock to 4 parts water) and filtering it.
-
Wash the fixed cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells.
-
Incubate for 15-20 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells with 60% isopropanol.
-
Wash the cells multiple times with distilled water until the water is clear.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with Hematoxylin for 1-2 minutes.
-
Wash the cells thoroughly with water.
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
-
Imaging and Quantification:
-
Visualize the lipid droplets (stained red) and nuclei (stained blue) using a bright-field or fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Quantification of Triacylglycerol (TAG) and Diacylglycerol (DAG) Levels
Objective: To measure the changes in cellular TAG and DAG content following this compound treatment.
Materials:
-
Cultured cells treated with this compound as described in Protocol 1.
-
Lipid extraction solvents (e.g., Chloroform:Methanol mixture, 2:1 v/v).
-
Commercial kits for TAG and DAG quantification (e.g., colorimetric or fluorometric assay kits).
-
Spectrophotometer or fluorometer.
Procedure:
-
Cell Lysis and Lipid Extraction:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
Perform lipid extraction using a standard method like the Folch or Bligh-Dyer method. Briefly, add a chloroform:methanol mixture to the cell pellet, vortex thoroughly, and centrifuge to separate the lipid-containing organic phase from the aqueous phase.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Lipid Quantification:
-
Resuspend the dried lipid extract in the assay buffer provided with the commercial TAG and DAG quantification kits.
-
Follow the manufacturer's instructions for the respective kits to measure the concentrations of TAG and DAG. These kits typically involve enzymatic reactions that produce a colorimetric or fluorescent signal proportional to the amount of TAG or DAG present.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the TAG and DAG levels to the total protein content of the cell lysate from a parallel well.
-
Protocol 3: Western Blot Analysis of mTOR Pathway Activation
Objective: To assess the effect of this compound on the activation state of key proteins in the mTOR signaling pathway.
Materials:
-
Cultured cells treated with this compound.
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction:
-
After this compound treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-mTOR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
To analyze total protein levels, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-mTOR) and a loading control.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound is a valuable and specific chemical probe for studying the role of AGPAT2 in lipid homeostasis and cell signaling. By inhibiting the synthesis of phosphatidic acid, this compound allows for the detailed investigation of the downstream consequences on triacylglycerol storage, lipid droplet dynamics, and the activity of critical signaling pathways such as mTOR and Ras/Raf/MEK/ERK. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies to unravel the complexities of lipid metabolism and its impact on cellular function and disease.
Investigating the enzymatic inhibition profile of ML206
An In-depth Technical Guide to the Inhibitory Profile of ML206
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) and TRPC5 ion channels.[1][2][3] While often categorized broadly with enzyme inhibitors in chemical libraries, it is crucial to note that this compound's primary mechanism of action is the blockage of ion channel function, rather than the inhibition of enzymatic catalysis. This guide provides a comprehensive overview of the inhibitory profile of this compound, with a focus on its selectivity, the experimental protocols used for its characterization, and its interaction with relevant signaling pathways.
Quantitative Inhibition Profile
This compound was identified through a high-throughput screen of the Molecular Libraries Small Molecule Repository (MLSMR) for inhibitors of TRPC4.[1][2] Its inhibitory activity has been quantified against a panel of TRPC channels and other related ion channels, demonstrating a notable selectivity for TRPC4 and TRPC5.
| Target | IC50 Value | Assay Type | Notes |
| TRPC4 | 0.96 µM | Fluorescence-based (Ca2+) | Inhibition of calcium influx through TRPC4 channels activated by µ-opioid receptor stimulation.[1][3] |
| TRPC4 | 2.6 µM | Electrophysiology | Direct block of TRPC4 channels.[1][3] |
| TRPC5 | ~65% inhibition at 10 µM | Electrophysiology | Inhibition of TRPC5 activated through the µ-opioid receptor.[2] |
| TRPC3 | Modest Inhibition (9-fold less selective than for TRPC4) | Fluorescence & Electrophysiology | Lower potency compared to TRPC4.[3] |
| TRPC6 | 19-fold less selective than for TRPC4 | Fluorescence-based (Membrane Potential) | Inhibition is dependent on the mode of activation; no inhibition was observed with OAG stimulation.[2] |
| TRPV, TRPA, TRPM Channels | Little to no block | Fluorescence & Electrophysiology | Demonstrates selectivity against other TRP channel subfamilies.[3] |
| Voltage-gated Ion Channels | Little to no block | Electrophysiology | Indicates selectivity against non-TRP ion channels.[3] |
Experimental Protocols
The characterization of this compound involves two primary experimental approaches: fluorescence-based assays for high-throughput screening and electrophysiology for direct measurement of channel activity.
Fluorescence-based Intracellular Calcium Assay
This assay is utilized for the high-throughput screening and initial characterization of TRPC4 inhibitors.
-
Principle: Changes in intracellular calcium concentration ([Ca2+]i) are monitored using a calcium-sensitive fluorescent dye. Inhibition of TRPC4 channel opening results in a decreased fluorescent signal upon agonist stimulation.
-
Cell Line: A stable HEK293 cell line co-expressing the target ion channel (e.g., mouse TRPC4β) and a G-protein coupled receptor (GPCR), such as the µ-opioid receptor, is used.[4]
-
Protocol:
-
Cell Preparation: Cells are seeded in 96-well or 384-well plates and incubated overnight.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4AM) in a suitable buffer.
-
Compound Addition: this compound or other test compounds at varying concentrations are added to the wells.
-
Agonist Stimulation: A specific agonist for the co-expressed GPCR (e.g., DAMGO for the µ-opioid receptor) is added to activate the signaling pathway leading to TRPC4 opening.[4]
-
Signal Detection: Changes in fluorescence intensity are recorded over time using a fluorescence plate reader.
-
Data Analysis: The inhibition of the calcium influx is calculated by comparing the fluorescence signal in the presence and absence of the inhibitor. IC50 values are determined by fitting the concentration-response data to a suitable model.
-
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel currents and is considered the gold standard for confirming the inhibitory activity and mechanism of action of channel modulators.[5]
-
Principle: This technique allows for the measurement of ionic currents flowing through the cell membrane, providing direct evidence of channel opening, closing, and blockade.
-
Cell Preparation: HEK293 cells co-expressing the TRPC4 channel and an activating receptor (e.g., M2 muscarinic receptor) are cultured on coverslips.
-
Recording Configuration: The whole-cell patch-clamp configuration is established, allowing control of the membrane potential and recording of the total current across the cell membrane.
-
Protocol:
-
A baseline current is recorded before the application of any stimulants.
-
An agonist (e.g., carbachol for the M2 muscarinic receptor) is applied to the bath solution to activate the TRPC4 channels, resulting in an inward current.[2]
-
Once a stable activated current is achieved, this compound is added to the bath solution at various concentrations.
-
The reduction in the current amplitude in the presence of this compound is measured.
-
Voltage ramps or steps are applied to study the voltage-dependence of the block.
-
Data Analysis: The percentage of current inhibition is plotted against the concentration of this compound to determine the IC50 value. The reversibility of the block can be assessed by washing out the compound.
-
Signaling Pathways and Experimental Workflows
TRPC4 Activation Signaling Pathway
TRPC4 channels are activated downstream of G-protein coupled receptors (GPCRs) that couple to either Gq/11 or Gi/o proteins, leading to the activation of Phospholipase C (PLC).[6][7]
Caption: GPCR-mediated activation of the TRPC4 channel and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
The process of identifying and characterizing this compound as a TRPC4 inhibitor follows a logical progression from high-throughput screening to detailed electrophysiological validation.
Caption: Workflow for the identification and characterization of this compound as a selective TRPC4 inhibitor.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of TRPC4 and TRPC5 channels. Its inhibitory profile, characterized by potency and selectivity, has been established through a combination of high-throughput fluorescence-based assays and detailed electrophysiological studies. Understanding its mechanism of action as a direct channel blocker is essential for its appropriate application in research and drug development. While not a classical enzyme inhibitor, the in-depth characterization of its inhibitory effects on ion channels provides a clear example of a robust lead compound for a challenging therapeutic target.
References
- 1. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. TRPC4 as a coincident detector of Gi/o and Gq/11 signaling: mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canonical transient receptor potential 4 and its small molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Lipid Accumulation Assay Using ML206
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro lipid accumulation assay using ML206, a known inhibitor of Adipose Triglyceride Lipase (ATGL). These application notes are intended for researchers in cell biology, pharmacology, and drug development who are investigating lipid metabolism and the effects of ATGL inhibition on cellular lipid storage.
Introduction
Adipose Triglyceride Lipase (ATGL), also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2), is the rate-limiting enzyme in the hydrolysis of triglycerides (TGs) stored in cellular lipid droplets.[1][2] ATGL catalyzes the initial step of lipolysis, breaking down TGs into diacylglycerols (DAGs) and free fatty acids.[3][4][5] This process is crucial for maintaining energy homeostasis.[3] Dysregulation of ATGL activity is associated with metabolic disorders.[2][3]
This compound has been identified as a selective inhibitor of ATGL. By blocking ATGL, this compound is expected to decrease the breakdown of triglycerides, leading to an accumulation of neutral lipids within cells. This makes this compound a valuable tool for studying the physiological roles of ATGL and for screening for potential therapeutic agents that modulate lipid storage.
This protocol describes the use of the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis and lipid metabolism.[6] The assay involves differentiating 3T3-L1 cells into mature adipocytes, treating them with this compound, and then quantifying the resulting lipid accumulation using both qualitative and quantitative methods.
Signaling Pathway of Adipose Triglyceride Lipase (ATGL)
The following diagram illustrates the central role of ATGL in the lipolysis cascade and the point of inhibition by this compound. Under hormonal stimulation (e.g., by catecholamines), protein kinase A (PKA) is activated, which in turn phosphorylates perilipin, a lipid droplet-associated protein. This phosphorylation event releases the co-activator CGI-58, which then binds to and activates ATGL. ATGL proceeds to hydrolyze triglycerides into diacylglycerols. This compound directly inhibits the enzymatic activity of ATGL, thus preventing the initiation of lipolysis and promoting triglyceride accumulation.
Caption: ATGL signaling pathway and this compound inhibition.
Experimental Workflow
The following diagram outlines the major steps of the in vitro lipid accumulation assay.
Caption: Experimental workflow for the lipid accumulation assay.
Detailed Experimental Protocols
Materials and Reagents
-
3T3-L1 preadipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution (10 mg/mL)
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Formalin (10% neutral buffered)
-
Oil Red O
-
Isopropanol
-
BODIPY 493/503
-
Dimethyl sulfoxide (DMSO)
-
Mounting medium with DAPI
Protocol 1: Culture and Differentiation of 3T3-L1 Preadipocytes
-
Cell Seeding: Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% penicillin-streptomycin. Seed cells in 24-well or 96-well plates at a density that will allow them to reach confluence.
-
Growth to Confluence: Grow the cells until they are 100% confluent. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium (DMEM with 10% FBS, 1 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX).
-
Maturation (Day 2): After 2-3 days, replace the differentiation medium with adipocyte maintenance medium (DMEM with 10% FBS and 1 µg/mL insulin).
-
Maintenance: Replace the maintenance medium every 2-3 days. Mature adipocytes containing lipid droplets should be visible by day 5-7.
Protocol 2: Treatment with this compound
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Treatment of Adipocytes: On day 7-10 of differentiation, when lipid droplets are well-formed, treat the mature adipocytes with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) diluted in the maintenance medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells with this compound for 24-48 hours.
Protocol 3: Staining and Quantification of Lipid Droplets
Option A: Oil Red O Staining (Qualitative and Quantitative)
-
Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the isopropanol to evaporate completely. Add Oil Red O working solution to each well and incubate for 10-20 minutes.
-
Washing: Remove the staining solution and wash the cells repeatedly with water until the wash water is clear.
-
Qualitative Analysis (Microscopy): Add PBS to the wells and visualize the stained lipid droplets (which will appear red) under a microscope.
-
Quantitative Analysis (Dye Elution): After imaging, remove the PBS and add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets. Read the absorbance of the eluted dye at 490-520 nm using a plate reader.
Option B: BODIPY 493/503 Staining (Fluorescence Microscopy and Flow Cytometry)
-
Preparation of Staining Solution: Prepare a 1-10 µM working solution of BODIPY 493/503 in PBS from a stock solution in DMSO.[7]
-
Staining: Wash the cells with PBS and incubate with the BODIPY 493/503 working solution for 15-30 minutes at 37°C, protected from light.[8][9]
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Microscopy: For imaging, fix the cells with 4% paraformaldehyde for 15-20 minutes, wash with PBS, and mount with a mounting medium containing DAPI for nuclear counterstaining. Visualize the lipid droplets (green fluorescence) using a fluorescence microscope.
-
Flow Cytometry: For quantification, detach the stained cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the lipid accumulation assay.
Table 1: Quantification of Lipid Accumulation by Oil Red O Elution
| Treatment | Concentration (µM) | Absorbance at 492 nm (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | - | 0.25 ± 0.03 | 1.0 |
| This compound | 0.1 | 0.28 ± 0.04 | 1.12 |
| This compound | 1 | 0.45 ± 0.05 | 1.80 |
| This compound | 10 | 0.78 ± 0.07 | 3.12 |
| This compound | 25 | 1.15 ± 0.10 | 4.60 |
| This compound | 50 | 1.32 ± 0.12 | 5.28 |
Table 2: Quantification of Lipid Accumulation by BODIPY 493/503 Flow Cytometry
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) (Mean ± SD) | % of Lipid-High Cells |
| Vehicle Control | - | 1500 ± 120 | 15.2 ± 2.1 |
| This compound | 0.1 | 1650 ± 135 | 18.5 ± 2.5 |
| This compound | 1 | 2800 ± 210 | 35.8 ± 3.2 |
| This compound | 10 | 5200 ± 450 | 68.4 ± 5.6 |
| This compound | 25 | 8100 ± 620 | 85.1 ± 6.3 |
| This compound | 50 | 9500 ± 710 | 92.3 ± 4.9 |
Table 3: Effect of ATGL Inhibition on Triglyceride Content and Free Fatty Acid Release
| Treatment | Concentration (µM) | Intracellular Triglyceride Content (µg/mg protein) | Free Fatty Acid Release (nmol/well) |
| Vehicle Control | - | 25.4 ± 3.1 | 120.5 ± 10.2 |
| This compound | 10 | 78.9 ± 6.5 | 45.2 ± 5.8 |
| This compound | 50 | 115.2 ± 9.8 | 22.1 ± 3.5 |
Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results. Researchers should generate their own data based on the provided protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Distinct Mechanisms Regulate ATGL-Mediated Adipocyte Lipolysis by Lipid Droplet Coat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using ML206
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML206 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1, in complex with its cofactor UAF1, plays a critical role in the DNA damage response (DDR) by deubiquitinating key proteins involved in DNA repair pathways, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). Inhibition of USP1 by this compound leads to the accumulation of monoubiquitinated PCNA and FANCD2, which can impair DNA repair, sensitize cancer cells to DNA-damaging agents, and induce apoptosis. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological effects and potential as a therapeutic agent. As a close analog of this compound, data for ML323 is also referenced to provide further context on the activity of this class of USP1 inhibitors.
Mechanism of Action of this compound
This compound allosterically inhibits the USP1/UAF1 deubiquitinase complex. This inhibition prevents the removal of ubiquitin from monoubiquitinated PCNA (ub-PCNA) and monoubiquitinated FANCD2 (ub-FANCD2). The persistence of ub-PCNA can stall DNA replication forks and promote translesion synthesis (TLS), while the accumulation of ub-FANCD2 is a key step in the activation of the Fanconi Anemia (FA) pathway, which is crucial for the repair of DNA interstrand crosslinks. By blocking the deubiquitination of these substrates, this compound disrupts these DNA repair processes, leading to increased genomic instability and cell death, particularly in cells with pre-existing DNA repair defects or in combination with DNA-damaging agents like cisplatin.
Data Presentation
Table 1: In Vitro Activity of the USP1 Inhibitor ML323 (this compound Analog)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | > 10 |
| HCT116 | Colon Carcinoma | > 10 |
| U2OS | Osteosarcoma | > 10 |
| H596 (cisplatin-resistant) | Non-Small Cell Lung Cancer | > 10 (alone) |
| H596 (in combination with cisplatin) | Non-Small Cell Lung Cancer | Sensitizes cells to cisplatin |
Note: Data for ML323, a potent and selective USP1-UAF1 inhibitor and a close analog of this compound, is presented here as a reference for the expected activity of this class of compounds. The IC50 values for ML323 alone are greater than 10 µM in several cancer cell lines, indicating that its primary utility in these lines may be in combination therapies. ML323 has been shown to sensitize cisplatin-resistant H596 cells to cisplatin-induced cell death.
Signaling Pathway Diagram
Caption: USP1/UAF1 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: General workflow for cell-based assays with this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water or saline)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and/or cisplatin in complete medium. A typical concentration range for this compound is 0.1 to 50 µM.
-
For combination studies, prepare a matrix of concentrations of both this compound and cisplatin.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[2]
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and/or cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound and/or cisplatin for the desired time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and collect them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Western Blot for PCNA and FANCD2 Monoubiquitination
This protocol is to detect changes in the ubiquitination status of PCNA and FANCD2 following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound and/or cisplatin
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PCNA and FANCD2
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PCNA or FANCD2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the bands corresponding to the unmodified and monoubiquitinated forms of PCNA and FANCD2. The monoubiquitinated form will appear as a band with a higher molecular weight.
-
References
Application Notes and Protocols for Lipid Droplet Analysis Using Compound X (e.g., ML206)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid droplets are dynamic cellular organelles essential for energy storage, lipid metabolism, and cellular homeostasis. Their dysregulation is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in cancer. Consequently, the analysis of lipid droplet formation, size, and number is a critical aspect of both basic research and drug discovery. These application notes provide a detailed protocol for the experimental design and analysis of lipid droplets in a cellular context upon treatment with a hypothetical compound, referred to as Compound X (e.g., ML206). The protocols outlined below describe methods for cell culture, treatment, staining, imaging, and quantitative analysis of lipid droplets.
Mechanism of Action & Signaling Pathways
While the specific mechanism of a compound like this compound is not publicly documented, many small molecules that modulate lipid droplet dynamics do so by targeting key signaling pathways involved in lipid metabolism. One such critical pathway is the mTOR (mammalian target of rapamycin) signaling cascade, which is a central regulator of cell growth, proliferation, and metabolism.
The mTORC1 complex, in particular, plays a significant role in lipogenesis by activating the sterol regulatory element-binding protein 1 (SREBP1), a master transcriptional regulator of lipid synthesis. Activation of mTORC1 can lead to an increase in the expression of lipogenic genes, resulting in lipid accumulation and lipid droplet formation. Conversely, inhibition of the mTOR pathway can suppress lipogenesis.
Below is a diagram illustrating a simplified signaling pathway through which a compound could modulate lipid droplet formation.
Caption: Simplified signaling pathway for lipid droplet formation via mTORC1.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Compound X
This protocol describes the culture of a relevant cell line (e.g., HepG2, 3T3-L1) and subsequent treatment with Compound X to induce or inhibit lipid droplet formation.
Materials:
-
HepG2 (human liver cancer cell line) or 3T3-L1 (mouse pre-adipocyte cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Compound X (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Oleic acid complexed to bovine serum albumin (BSA)
-
Cell culture plates (96-well, 24-well, or 6-well)
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For 3T3-L1 cells, culture to confluence and then induce differentiation into adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, IBMX).
-
Seed cells into the desired plate format at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
-
Lipid Loading (Optional, for induction models):
-
To induce lipid droplet formation, starve cells in serum-free media for 2-4 hours.
-
Prepare a stock solution of oleic acid complexed to BSA.
-
Treat cells with an appropriate concentration of oleic acid (e.g., 100-400 µM) in serum-free or low-serum media for 12-24 hours.
-
-
Compound X Treatment:
-
Prepare a stock solution of Compound X in DMSO.
-
Dilute Compound X to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat cells with various concentrations of Compound X for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO only).
-
-
Preparation for Analysis:
-
After the treatment period, wash the cells twice with PBS to remove any remaining compound or treatment media.
-
Proceed immediately to lipid droplet staining and imaging or other downstream analyses.
-
Protocol 2: Lipid Droplet Staining and Imaging
This protocol details the staining of neutral lipids within lipid droplets using a fluorescent dye and subsequent imaging by fluorescence microscopy.
Materials:
-
BODIPY 493/503 or Nile Red fluorescent dye
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Fixation:
-
After washing with PBS, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL) or Nile Red (e.g., 1 µg/mL) in PBS.
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells twice with PBS.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash twice more with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Acquire images using a fluorescence microscope. Use the appropriate filter sets for the chosen dyes (e.g., blue channel for DAPI, green channel for BODIPY 493/503).
-
Capture multiple images from different fields of view for each condition to ensure representative data.
-
Protocol 3: Quantitative Image Analysis
This protocol describes the quantification of lipid droplet parameters from the acquired fluorescence images using image analysis software.
Materials:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
-
Acquired fluorescence images
Procedure:
-
Image Pre-processing:
-
Open the images in the analysis software.
-
If necessary, perform background subtraction to enhance the signal-to-noise ratio.
-
-
Cell Segmentation:
-
Use the DAPI channel to identify and count the number of cells (nuclei). Create a region of interest (ROI) for each cell.
-
-
Lipid Droplet Segmentation:
-
Use the BODIPY/Nile Red channel to identify lipid droplets.
-
Apply a threshold to the image to distinguish the fluorescent signal of the lipid droplets from the background.
-
Use the particle analysis function to identify and measure individual lipid droplets within each cell ROI.
-
-
Data Extraction:
-
Quantify the following parameters per cell:
-
Number of lipid droplets
-
Average size (area) of lipid droplets
-
Total lipid droplet area (sum of all lipid droplet areas)
-
Intensity of the lipid droplet stain
-
-
Data Presentation
The quantitative data obtained from the image analysis should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of Compound X on Lipid Droplet Number and Size
| Treatment Group | Concentration (µM) | Average Number of Lipid Droplets per Cell (± SD) | Average Lipid Droplet Area (µm²) (± SD) | Total Lipid Droplet Area per Cell (µm²) (± SD) |
| Vehicle Control | 0 (DMSO) | 15.2 ± 2.1 | 1.8 ± 0.3 | 27.4 ± 4.5 |
| Compound X | 1 | 12.8 ± 1.9 | 1.6 ± 0.2 | 20.5 ± 3.8 |
| Compound X | 5 | 8.5 ± 1.5 | 1.2 ± 0.2 | 10.2 ± 2.1 |
| Compound X | 10 | 4.1 ± 0.9 | 0.8 ± 0.1 | 3.3 ± 0.8 |
| Positive Control | Inhibitor Y | 3.5 ± 0.7 | 0.7 ± 0.1 | 2.5 ± 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow
The overall experimental workflow for analyzing the effect of Compound X on lipid droplets is summarized in the diagram below.
Caption: Experimental workflow for lipid droplet analysis.
Conclusion
These application notes provide a comprehensive framework for designing and executing experiments to analyze the effects of a test compound, such as the hypothetical this compound, on lipid droplet dynamics. By following these detailed protocols for cell culture, treatment, staining, imaging, and quantitative analysis, researchers can effectively characterize the impact of novel compounds on lipid metabolism. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual guide to the underlying biological processes and the experimental design. This systematic approach will enable the generation of robust and reproducible data, facilitating the identification and characterization of new therapeutic agents for metabolic diseases.
Application Notes: Staining and Analysis of Lipid Droplets Following Small Molecule Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid droplets are dynamic cellular organelles essential for energy storage, lipid homeostasis, and signaling.[1] Comprised of a neutral lipid core enclosed by a phospholipid monolayer, these organelles are implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and hepatic steatosis.[2][3][4] Consequently, the modulation of lipid droplet formation and metabolism by small molecules is a critical area of investigation in drug discovery.
These application notes provide detailed protocols for the staining and quantification of intracellular lipid droplets in cultured cells following treatment with a small molecule, using ML206 as an example compound. The methodologies described herein utilize common fluorescent dyes—BODIPY™ 493/503 and Nile Red—which are well-suited for high-resolution imaging and quantitative analysis.
Principle of the Assays
The visualization of lipid droplets is most commonly achieved using lipophilic fluorescent dyes that specifically accumulate in the neutral lipid core of the droplets.[5][6]
-
BODIPY™ 493/503: This green fluorescent dye is a highly specific and photostable stain for neutral lipids.[][8] It exhibits low fluorescence in aqueous environments but becomes intensely fluorescent in the nonpolar environment of the lipid droplet core, making it ideal for high-contrast imaging with minimal background.[9] Its narrow emission spectrum is also advantageous for multiplexing with other fluorescent probes.[9]
-
Nile Red: This dye is strongly fluorescent in hydrophobic environments and can be used to stain intracellular lipid droplets.[5] Its emission spectrum is environment-sensitive; it fluoresces yellow-gold in neutral lipids and red in polar lipids, allowing for some differentiation, though careful selection of filter sets is required for specificity.[5]
-
Oil Red O: As a lysochrome diazo dye, Oil Red O is a classic method for staining neutral triglycerides and cholesterol esters for brightfield microscopy.[10][11][12] While robust, this method requires cell fixation and is generally used for endpoint, qualitative, or semi-quantitative analysis.[13]
Hypothetical Signaling Pathway for Lipid Droplet Modulation
The diagram below illustrates a simplified, hypothetical signaling pathway through which a small molecule compound could influence lipid droplet metabolism. A compound might inhibit an enzyme involved in lipolysis (the breakdown of lipids) or activate pathways leading to lipid synthesis and storage, resulting in an accumulation of lipid droplets.
Caption: Hypothetical pathway of small molecule-induced lipid droplet accumulation.
Experimental Workflow
The general workflow for assessing the effect of a small molecule on lipid droplet content involves several key stages, from cell culture to image acquisition and data analysis.
Caption: Standard experimental workflow for lipid droplet analysis.
Data Presentation
Quantitative data from image analysis should be compiled into a structured table to facilitate comparison between different treatment conditions.
Table 1: Example Data Summary of Lipid Droplet Quantification
| Treatment Group | Concentration (µM) | Avg. Fluorescence Intensity (A.U.) | Avg. Lipid Droplet Area per Cell (µm²) | Avg. Lipid Droplet Count per Cell |
| Vehicle Control | 0 (0.1% DMSO) | 150.3 ± 12.5 | 5.8 ± 1.2 | 8.1 ± 2.3 |
| This compound | 1 | 275.9 ± 25.1 | 12.4 ± 2.8 | 15.6 ± 3.1 |
| This compound | 5 | 450.1 ± 38.7 | 21.7 ± 4.5 | 22.4 ± 4.0 |
| This compound | 10 | 589.6 ± 45.2 | 28.3 ± 5.1 | 25.9 ± 4.8 |
| Positive Control | Oleic Acid (100 µM) | 610.4 ± 51.9 | 30.1 ± 5.5 | 28.3 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Important: These protocols are generalized. Optimal conditions such as cell type, seeding density, compound treatment time, and dye concentration should be empirically determined for each specific experimental system.
Protocol 1: Staining with BODIPY™ 493/503
This protocol is adapted for staining either live or fixed cells. For live-cell imaging, skip fixation steps.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate.
-
This compound or other small molecule compound.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
(Optional) Nuclear stain: Hoechst 33342 or DAPI.
-
Antifade mounting medium.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and appropriate vehicle controls) for the predetermined duration (e.g., 6, 12, or 24 hours).
-
-
Cell Fixation (for fixed-cell staining):
-
BODIPY™ Staining:
-
Washing and Mounting:
-
Aspirate the staining solution and wash the cells twice with PBS.[14]
-
(Optional) If nuclear counterstaining is desired, incubate with a Hoechst or DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes.
-
Wash once more with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium, with the cell-side down.[14]
-
Seal the edges with nail polish and store slides at 4°C in the dark until imaging.
-
Protocol 2: Staining with Nile Red
This protocol is suitable for both live and fixed cells. Note that fixation may alter lipid droplet morphology.[16]
Materials:
-
Cells cultured on glass coverslips.
-
This compound or other small molecule compound.
-
Nile Red stock solution (e.g., 1 mM in DMSO).[5]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
Procedure:
-
Cell Culture and Treatment: Follow Step 1 from Protocol 1.
-
Cell Fixation (Optional): Follow Step 2 from Protocol 1.
-
Nile Red Staining:
-
Prepare a fresh working solution of Nile Red at a final concentration of 200-1000 nM in PBS or culture medium.[5][16] Vortex well.
-
Aspirate the medium from the cells and wash once with PBS.
-
Add 500 µL of the Nile Red working solution to each well.
-
Incubate for 10-15 minutes at room temperature or 37°C, protected from light.[5][17]
-
-
Washing and Mounting:
-
Aspirate the staining solution.
-
Wash cells 3-5 times with PBS to remove background fluorescence.[18]
-
Mount coverslips as described in Step 4 of Protocol 1.
-
Protocol 3: Staining with Oil Red O
This is an endpoint assay for brightfield microscopy.
Materials:
-
Cells cultured on coverslips.
-
This compound or other small molecule compound.
-
Oil Red O powder.
-
Fixative: 4% Paraformaldehyde (PFA) or 10% Formalin.[12][13]
-
(Optional) Hematoxylin for nuclear counterstain.[19]
Procedure:
-
Preparation of Staining Solution:
-
Cell Culture and Treatment: Follow Step 1 from Protocol 1.
-
Fixation:
-
Staining:
-
Washing and Visualization:
-
Remove the Oil Red O solution and wash the cells repeatedly with deionized water until the excess stain is removed.
-
(Optional) Counterstain with Hematoxylin for 1 minute, then wash thoroughly with water.
-
Lipid droplets will appear as red-orange structures, while nuclei (if counterstained) will be blue.[13]
-
Keep cells covered in water for imaging under a light microscope.
-
References
- 1. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. wjgnet.com [wjgnet.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. m.youtube.com [m.youtube.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. 4.2. Oil Red O Staining [bio-protocol.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.13. BODIPY 493/503 staining [bio-protocol.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Lipid droplet detection with Nile red staining [bio-protocol.org]
- 19. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
Application Notes and Protocols: ML206 in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML206 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These non-selective cation channels are emerging as novel targets in the study and potential treatment of metabolic diseases. Dysregulation of TRPC4 and TRPC5 has been implicated in impaired insulin secretion, altered adipocyte function, and the progression of metabolic syndrome. This document provides detailed application notes and protocols for the use of this compound in metabolic disease research, based on current knowledge and studies of closely related analogs.
Mechanism of Action
This compound exerts its effects by blocking the influx of cations, including Ca2+, through TRPC4 and TRPC5 channels. In metabolic tissues, the function of these channels is complex and can be context-dependent.
-
Pancreatic β-cells: TRPC4 channels have been identified in pancreatic β-cells and their activation is thought to contribute to the depolarization of the cell membrane, leading to Ca2+ influx and subsequent insulin secretion[1][2]. Therefore, inhibition of TRPC4 by this compound may modulate glucose-stimulated insulin secretion.
-
Adipocytes: TRPC1/TRPC5 channel signaling has been suggested to play a role in regulating the secretion of adiponectin, an important hormone involved in glucose regulation and fatty acid oxidation[2]. Inhibition of these channels by this compound could therefore impact adipocyte function and systemic insulin sensitivity.
-
Liver: While the direct role of TRPC4/5 in hepatocytes is still under investigation, studies with the close analog ML204 have shown that inhibition of these channels can exacerbate hepatic steatosis in a model of diet-induced metabolic imbalance[2]. This suggests a protective role for TRPC4/5 in the liver under certain metabolic conditions.
Signaling Pathways
The signaling pathways involving TRPC4 and TRPC5 in metabolic regulation are intricate. Below are diagrams illustrating the potential mechanisms of action of this compound in pancreatic β-cells and adipocytes.
Caption: this compound may inhibit TRPC4-mediated Ca2+ influx in pancreatic β-cells.
Caption: this compound may modulate adiponectin secretion by inhibiting TRPC1/TRPC5 channels.
Quantitative Data
While specific data for this compound in metabolic disease models is not yet published, the following table summarizes the in vivo effects of its close and potent analog, ML204, in a mouse model of sucrose-induced metabolic imbalance. These data provide a strong rationale for investigating this compound in similar models.
| Parameter | Control (Standard Diet) | High-Sucrose Diet | High-Sucrose Diet + ML204 | Reference |
| Fasting Blood Glucose (mg/dL) | 95 ± 5 | 130 ± 10 | 165 ± 15 | [2] |
| Glucose Tolerance (AUC) | 18000 ± 1000 | 25000 ± 1500 | 32000 ± 2000 | [2] |
| Mesenteric Fat Weight (% of body weight) | 1.5 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4 | [2] |
| Adipocyte Area (µm²) | 2000 ± 200 | 3500 ± 300 | 4500 ± 400 | [2] |
| Hepatic Steatosis Score (0-3) | 0.5 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 | [2] |
Data are presented as mean ± SEM. Data is for the TRPC4/TRPC5 blocker ML204.
Experimental Protocols
In Vitro Assay: Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets
This protocol is designed to assess the effect of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations
-
This compound (dissolved in DMSO)
-
Insulin ELISA kit
-
96-well plates
Protocol:
-
Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method.
-
Pre-incubation: Pre-incubate islets in KRB buffer with low glucose for 1 hour at 37°C to allow them to equilibrate.
-
Treatment: Transfer islets to 96-well plates (10 islets/well) containing KRB buffer with low glucose and the desired concentrations of this compound or vehicle (DMSO). Incubate for 30 minutes at 37°C.
-
Stimulation: Remove the supernatant and add KRB buffer with high glucose (and the corresponding this compound/vehicle concentrations). Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Measurement: Quantify insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
Caption: Experimental workflow for the in vitro GSIS assay.
In Vivo Study: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to evaluate the effect of this compound on glucose tolerance in a mouse model of metabolic disease.
Materials:
-
Mice (e.g., diet-induced obese C57BL/6J mice)
-
This compound (formulated for oral or intraperitoneal administration)
-
Glucose solution (2 g/kg body weight)
-
Handheld glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
Protocol:
-
Animal Model: Induce metabolic disease in mice (e.g., by feeding a high-fat diet for 8-12 weeks).
-
Drug Administration: Administer this compound or vehicle to the mice at the desired dose and route. The timing of administration relative to the OGTT should be optimized based on the pharmacokinetic properties of this compound.
-
Fasting: Fast the mice for 6 hours prior to the glucose challenge, with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail vein blood sample (t=0).
-
Glucose Challenge: Administer glucose solution orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Caption: In vivo experimental workflow for the OGTT.
In Vivo Study: Assessment of Hepatic Steatosis
This protocol describes the evaluation of the effect of this compound on the development of fatty liver.
Materials:
-
Mice from the in vivo study
-
Formalin (10% neutral buffered)
-
Optimal Cutting Temperature (OCT) compound
-
Oil Red O stain
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Protocol:
-
Tissue Collection: At the end of the in vivo study, euthanize the mice and collect liver tissue.
-
Fixation and Embedding:
-
For H&E staining, fix a portion of the liver in 10% neutral buffered formalin and embed in paraffin.
-
For Oil Red O staining, embed a fresh portion of the liver in OCT compound and freeze immediately.
-
-
Sectioning: Cut 5-10 µm sections from the paraffin-embedded or frozen liver blocks.
-
Staining:
-
Stain paraffin sections with H&E to visualize liver morphology and lipid droplets.
-
Stain frozen sections with Oil Red O to specifically visualize neutral lipids.
-
-
Imaging and Analysis: Capture images of the stained liver sections using a light microscope. Quantify the degree of steatosis by scoring the percentage of hepatocytes containing lipid droplets or by using image analysis software to measure the area of Oil Red O staining.
Conclusion
This compound represents a valuable research tool for investigating the role of TRPC4 and TRPC5 channels in metabolic diseases. The provided protocols and data on its close analog, ML204, offer a solid foundation for designing and interpreting experiments aimed at elucidating the therapeutic potential of targeting these channels in conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. Further research is warranted to fully characterize the specific effects of this compound in various metabolic contexts.
References
Application Notes and Protocols for Studying DGAT1 Function in Cells Using a Representative Inhibitor
Disclaimer: Extensive searches for the specific compound "ML206" as a Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor did not yield any publicly available information. Therefore, these application notes and protocols have been generated using data from a well-characterized and published DGAT1 inhibitor, T863 , as a representative example to illustrate the study of DGAT1 function in a cellular context. The principles, experimental workflows, and data presentation formats are broadly applicable to the study of other DGAT1 inhibitors.
Introduction to DGAT1 and its Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and committed step in the synthesis of triglycerides.[1] This process is fundamental for the storage of metabolic energy in the form of lipid droplets.[2] DGAT1 is highly expressed in the small intestine, where it plays a crucial role in the absorption of dietary fats, and also in the liver and adipose tissue.[1] Due to its central role in lipid metabolism, DGAT1 has emerged as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes. Inhibition of DGAT1 has been shown to reduce triglyceride synthesis, decrease lipid droplet formation, and improve insulin sensitivity in various preclinical models.
Featured DGAT1 Inhibitor: T863
T863 is a potent and selective small molecule inhibitor of DGAT1. It acts by competing with the acyl-CoA substrate for binding to the enzyme. Structural studies have revealed that T863 binds within the fatty acyl-CoA binding tunnel of DGAT1, effectively blocking its catalytic activity.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the representative DGAT1 inhibitor, T863.
| Parameter | Value | Assay System | Reference |
| IC_50 | 16 nM | Purified human DGAT1 | |
| Cellular TG Synthesis Inhibition (IC_50) | ~50 nM | HEK293 cells overexpressing hDGAT1 |
Key Experimental Protocols
Here are detailed protocols for essential experiments to study the function of DGAT1 in cells using a specific inhibitor.
Protocol 1: Cellular DGAT1 Inhibition Assay
This protocol describes how to measure the inhibition of triglyceride synthesis in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, HepG2, or 3T3-L1 adipocytes)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
DGAT1 inhibitor (e.g., T863) dissolved in a suitable solvent (e.g., DMSO)
-
[¹⁴C]-labeled oleic acid or [³H]-glycerol
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed cells in 12-well or 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: On the day of the experiment, wash the cells once with warm PBS. Add fresh serum-free medium containing the DGAT1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Radiolabeling: Prepare a labeling medium containing [¹⁴C]-oleic acid (e.g., 1 µCi/mL) complexed with fatty acid-free BSA in serum-free medium.
-
Incubation: Remove the pre-treatment medium and add the labeling medium to each well. Incubate for 2-4 hours at 37°C.
-
Lipid Extraction: After incubation, wash the cells twice with cold PBS. Add the lipid extraction solvent to each well and incubate for 30 minutes with gentle agitation to extract the total lipids.
-
Lipid Separation: Collect the lipid extract and separate the triglycerides from other lipid species using TLC.
-
Quantification: Scrape the silica corresponding to the triglyceride band into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC_50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Lipid Droplet Staining
This protocol allows for the visualization and quantification of intracellular lipid droplets.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
DGAT1 inhibitor
-
Oleic acid-BSA complex (to induce lipid droplet formation)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
BODIPY 493/503 or Oil Red O staining solution
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the DGAT1 inhibitor and/or oleic acid-BSA complex for the desired duration.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining:
-
BODIPY 493/503: Incubate the fixed cells with BODIPY 493/503 working solution (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.
-
Oil Red O: Incubate the fixed cells with freshly filtered Oil Red O working solution for 30-60 minutes at room temperature.
-
-
Washing: Wash the cells three to five times with PBS to remove excess stain.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells once with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets. The number and size of lipid droplets can be quantified using image analysis software.
Protocol 3: Triglyceride Quantification
This protocol provides a method for the quantitative measurement of total intracellular triglycerides.
Materials:
-
Cell pellets collected after treatment
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Homogenizer or sonicator
Procedure:
-
Cell Harvesting: After treatment, wash the cells with cold PBS and harvest them by scraping or trypsinization. Centrifuge to obtain a cell pellet.
-
Lipid Extraction: Resuspend the cell pellet in PBS and homogenize or sonicate to lyse the cells. Extract the total lipids by adding the lipid extraction solvent, vortexing, and centrifuging to separate the phases.
-
Solvent Evaporation: Carefully collect the lower organic phase containing the lipids and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Triglyceride Measurement: Resuspend the dried lipid extract in the assay buffer provided with the triglyceride quantification kit. Follow the manufacturer's instructions to measure the triglyceride content.
-
Data Normalization: Normalize the triglyceride amount to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
Visualizations
The following diagrams illustrate the key pathway and a typical experimental workflow for studying DGAT1 inhibition.
Caption: Triglyceride Synthesis Pathway and DGAT1 Inhibition.
Caption: Experimental Workflow for Studying DGAT1 Inhibition.
References
No In Vivo Administration Protocol Available for ML206 in Publicly Accessible Scientific Literature
A comprehensive search of publicly available scientific databases and literature has revealed no specific in vivo administration protocol for a compound designated as ML206. The search results were predominantly associated with a recreational vehicle model, the "Delta this compound," and general in vivo experimental procedures for unrelated compounds.
Efforts to locate information regarding dosages, administration routes, animal models, or any experimental data related to the in vivo use of a substance named this compound in a research or drug development context were unsuccessful. Consequently, the creation of detailed application notes, experimental protocols, and data summaries as requested is not possible based on the current body of accessible scientific information.
Researchers, scientists, and drug development professionals seeking information on a compound referred to as this compound are advised to consult internal documentation, proprietary databases, or contact the original source or manufacturer of the compound for any available data and handling instructions. Without primary data, the generation of the requested detailed protocols, data tables, and signaling pathway diagrams cannot be fulfilled.
Application Notes and Protocols for In Vitro Dose-Response Determination of ML206
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML206, also known as ML133, is a potent and selective small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir2.1. These channels play a crucial role in maintaining the resting membrane potential in various cell types. The inhibition of Kir2.1 by this compound has been shown to modulate cellular processes such as proliferation and autophagy, and it has been investigated for its potential therapeutic effects in conditions like neuropathic pain. While initially described as a modulator of lipid storage, its primary and well-characterized mechanism of action is the blockade of Kir2.1 channels.
These application notes provide a detailed protocol for determining the dose-response curve of this compound in vitro, enabling researchers to quantify its potency (IC50) and characterize its inhibitory effects on Kir2.1 channels.
Data Presentation
Table 1: In Vitro Potency of this compound (ML133) against Kir Channels
| Target | IC50 | Cell Line | Assay | pH | Reference |
| Kir2.1 | 1.8 µM | HEK293 | Thallium Flux | 7.4 | [1] |
| Kir2.1 | 290 nM | HEK293 | Thallium Flux | 8.5 | [1] |
| Kir2.2 | Similar to Kir2.1 | HEK293 | Thallium Flux | 7.4 | [1] |
| Kir2.3 | Similar to Kir2.1 | HEK293 | Thallium Flux | 7.4 | [1] |
| Kir1.1 (ROMK) | > 300 µM | HEK293 | Thallium Flux | 7.4 | [1] |
| Kir4.1 | 76 µM | HEK293 | Thallium Flux | 7.4 | [1] |
| Kir7.1 | 33 µM | HEK293 | Thallium Flux | 7.4 | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of the Kir2.1 potassium channel. This channel is responsible for setting the resting membrane potential in many excitable cells. By blocking Kir2.1, this compound leads to membrane depolarization. This change in membrane potential can have several downstream consequences, including the modulation of calcium signaling, which in turn can influence various cellular processes. For instance, in endothelial progenitor cells, Kir2.1 inhibition by ML133 (this compound) has been shown to promote autophagy.[2] In pulmonary artery smooth muscle cells, Kir2.1 is implicated in regulating the TGF-β1/SMAD2/3 signaling pathway, which is involved in cell proliferation and migration.[3] The initial classification of this compound as a "modulator of lipid storage" may be linked to the broader metabolic consequences of altered ion homeostasis and signaling pathways, though the direct connection is not as well-documented as its ion channel activity.
Caption: this compound Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Curve Determination of this compound using a Thallium Flux Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on Kir2.1 channels expressed in a stable cell line, such as HEK293. The assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through the Kir2.1 channels using a thallium-sensitive fluorescent dye.
Materials:
-
HEK293 cell line stably expressing human Kir2.1 (or other suitable host cell line)
-
This compound (ML133)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Thallium flux assay kit (e.g., FluxOR™ Thallium Detection Kit)
-
Assay Buffer (Chloride-free)
-
Stimulus Buffer (containing Thallium and Potassium)
-
Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with injectors
Procedure:
-
Cell Culture and Plating:
-
Culture the Kir2.1-expressing HEK293 cells according to standard protocols.
-
The day before the assay, seed the cells into poly-D-lysine coated microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for the dose-response curve. A typical 8-point curve might range from 10 nM to 100 µM. Include a vehicle control (DMSO in Assay Buffer).
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium from the cells.
-
Wash the cells gently with Assay Buffer.
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions.
-
Add the dye loading solution to each well and incubate at room temperature in the dark for the time specified by the kit manufacturer (typically 60-90 minutes).
-
-
Compound Treatment:
-
After incubation, carefully remove the dye loading solution.
-
Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Set up the fluorescence plate reader to measure the fluorescence signal at the appropriate excitation and emission wavelengths for the chosen dye.
-
Program the reader to inject the Stimulus Buffer and record the fluorescence signal over time (kinetic read). A typical protocol involves a baseline reading for a few seconds, followed by the injection of the Stimulus Buffer and continued reading for 1-2 minutes.
-
-
Data Analysis:
-
The rate of thallium influx is reflected by the rate of increase in fluorescence.
-
Calculate the initial rate of fluorescence increase for each well.
-
Normalize the data: Set the average rate of the vehicle control as 100% activity and a control with a known potent Kir2.1 blocker or no Tl+/K+ as 0% activity.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro dose-response determination of this compound.
Caption: Experimental Workflow for this compound Dose-Response Determination.
References
- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Kir2.1 channel-induced depolarization promotes cell biological activity and differentiation by modulating autophagy in late endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cachannelblockers.com [cachannelblockers.com]
Troubleshooting & Optimization
ML206 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered with ML206 in aqueous buffers. The following information is designed to facilitate the successful use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] Its solubility in aqueous buffers is low, which is a common characteristic for many small molecule compounds developed in drug discovery.
Q2: Why is my this compound not dissolving in my aqueous buffer?
This compound is a poorly water-soluble compound. Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) or TRIS is often challenging and can lead to precipitation. The compound's hydrophobic nature is the primary reason for its low aqueous solubility.
Q3: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of DMSO. To address this, consider the troubleshooting steps outlined in the guide below.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter difficulties when preparing aqueous solutions of this compound. The following guide provides a systematic approach to troubleshoot and overcome these challenges.
Initial Stock Solution Preparation
The recommended starting point is to prepare a high-concentration stock solution of this compound in 100% DMSO.[1] This stock can then be serially diluted to the desired final concentration in the aqueous buffer.
Troubleshooting Precipitation Upon Dilution
If you observe precipitation when diluting the DMSO stock into your aqueous buffer, please follow this workflow:
Caption: Troubleshooting workflow for this compound precipitation in aqueous buffer.
Quantitative Data Summary
| Solvent | Solubility | Remarks |
| DMSO | Soluble | Recommended for initial stock solution preparation.[1] |
| Aqueous Buffers (e.g., PBS, TRIS) | Poorly Soluble | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol for Preparing an this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 354.35 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. This is your stock solution. Store at -20°C or -80°C for long-term storage.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Depending on your final desired concentration, it may be beneficial to make an intermediate dilution of your stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
-
Prepare the Final Working Solution:
-
Warm your aqueous buffer to room temperature or 37°C.
-
Add the desired volume of the this compound DMSO stock (or intermediate dilution) to the aqueous buffer while vortexing gently. Crucially, the final concentration of DMSO should be kept as low as possible (ideally ≤ 0.5% v/v) to avoid solvent effects on your experimental system.
-
If you observe any cloudiness or precipitation, refer to the troubleshooting guide. Gentle warming (to 37°C) or brief sonication may aid dissolution.
-
Visually inspect the solution for any precipitate before use. If precipitation is present, centrifuge the solution and use the supernatant, being mindful that the actual concentration will be lower than intended.
-
Advanced Solubilization Strategies
For particularly challenging experiments requiring higher concentrations of this compound in aqueous media, consider these advanced formulation strategies. These methods are commonly employed for poorly soluble compounds in drug development.
Caption: Overview of advanced strategies for solubilizing poorly soluble compounds.
-
Co-solvents: While DMSO is the primary choice, other water-miscible organic solvents like ethanol could be tested, always considering their compatibility with the experimental system.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. This would require knowledge of the compound's pKa.
-
Use of Surfactants: Non-ionic surfactants such as Tween-80 or Cremophor EL can be used at low concentrations to form micelles that encapsulate hydrophobic compounds and increase their apparent solubility.
-
Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
References
Technical Support Center: Optimizing ML206 Concentration for Cell-Based Assays
Welcome to the technical support center for ML206, a potent and selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise when using this compound in cell-based assays.
Quantitative Data Summary
For optimal experimental design, refer to the following table for recommended concentration ranges and conditions for this compound.
| Parameter | Recommended Range | Cell Line Example | Notes |
| Working Concentration | 1 - 10 µM | HEK293, Human Lung Microvascular Endothelial Cells (HLMVEC) | Start with a concentration around the IC50 (0.96 µM for TRPC4β in HEK293 cells) and optimize for your specific cell line and assay.[1] |
| Incubation Time | 15 - 60 minutes | Varies by assay | For acute inhibition of ion channels, a shorter incubation is often sufficient. For longer-term studies, cytotoxicity should be evaluated. |
| Solvent | DMSO | N/A | Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced artifacts. |
| Positive Control | Ionomycin (for Calcium Flux) | Varies by assay | Use a known activator of calcium influx to ensure the assay is working correctly. |
| Negative Control | Vehicle (DMSO) | Varies by assay | Always include a vehicle-only control to account for any effects of the solvent. |
Experimental Workflow for this compound Application
Figure 1: A generalized workflow for utilizing this compound in a cell-based assay.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about using this compound.
General Questions
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of TRPC4 and TRPC5 ion channels. These channels are non-selective cation channels that are involved in regulating intracellular calcium levels. This compound blocks the influx of calcium through these channels, which can be triggered by the activation of G-protein coupled receptors (GPCRs).
Q2: In which signaling pathways is this compound active?
This compound primarily affects signaling pathways that involve the activation of TRPC4 and TRPC5 channels. These channels are often downstream of Gq/11 and Gi/o-coupled GPCRs. The activation of these GPCRs leads to the production of diacylglycerol (DAG) and inositol triphosphate (IP3), which in turn modulate the activity of TRPC4/5 channels and subsequent calcium entry.
Figure 2: Simplified signaling pathway showing the action of this compound.
Experimental Design and Protocols
Q3: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound depends on the cell type and the specific assay being performed. A good starting point is to perform a dose-response curve to determine the IC50 value in your system. We recommend starting with a range of concentrations from 0.1 µM to 10 µM.
Q4: Can you provide a detailed protocol for a calcium flux assay using this compound?
Yes, here is a general protocol for a fluorescent-based calcium flux assay in a 96-well format, which can be adapted for use with this compound.
Materials:
-
Cells expressing TRPC4/5 channels (e.g., HEK293 cells)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
GPCR agonist (to stimulate TRPC4/5 activity)
-
96-well black, clear-bottom assay plates
-
Fluorescent plate reader with an injection system
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye.
-
This compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark. Include vehicle-only (DMSO) wells as a negative control.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescent plate reader.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Inject the GPCR agonist to stimulate the cells.
-
Continue to record the fluorescence signal for 3-5 minutes to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the this compound concentration to determine the IC50 value.
-
Figure 3: Workflow for a calcium flux assay with this compound.
Q5: How can I assess the cytotoxicity of this compound?
To assess the potential cytotoxic effects of this compound, a cell viability assay such as the MTT or MTS assay can be performed.
MTT Assay Protocol:
-
Cell Treatment: Plate cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Troubleshooting
Q6: I am not seeing any inhibition with this compound. What could be the problem?
-
Incorrect Concentration: Your this compound concentration may be too low. Try increasing the concentration or performing a full dose-response curve.
-
Inactive Compound: Ensure the this compound has been stored properly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Insensitivity: The cell line you are using may not express functional TRPC4 or TRPC5 channels, or these channels may not be the primary route of calcium entry in response to your stimulus. Confirm the expression of TRPC4/5 in your cells.
-
Assay Conditions: The stimulus you are using may not be effectively activating the TRPC4/5 channels. Optimize the concentration and incubation time of your stimulus.
Q7: I am observing high background or variable results in my calcium flux assay. What should I do?
-
Uneven Dye Loading: Ensure even dye loading by gently mixing the loading buffer and being consistent with incubation times.
-
Cell Health: Poor cell health can lead to high background fluorescence. Ensure your cells are healthy and not overgrown.
-
Autofluorescence: Some compounds or media components can be autofluorescent. Run proper controls, including wells with cells and this compound but no dye, and wells with dye and this compound but no cells.
-
Instrumentation: Ensure the plate reader settings (e.g., excitation/emission wavelengths, gain) are optimized for your specific dye.
Q8: What are the potential off-target effects of this compound and how can I control for them?
While this compound is a selective inhibitor of TRPC4 and TRPC5, it is always good practice to consider potential off-target effects.[1]
-
Selectivity Profiling: this compound has been shown to have at least 19-fold selectivity against TRPC6 and no significant effect on other TRP channels or various voltage-gated ion channels.[1]
-
Control Experiments: To confirm that the observed effects are due to the inhibition of TRPC4/5, consider the following controls:
-
Use a structurally unrelated TRPC4/5 inhibitor to see if it phenocopies the effects of this compound.
-
Use a cell line that does not express TRPC4 or TRPC5 (knockout or knockdown) as a negative control.
-
Test this compound in assays for other known off-targets if you suspect non-specific effects.
-
References
Troubleshooting ML206 instability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML206, a known modulator of lipid storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1). DGAT-1 is a key enzyme in the final step of triglyceride synthesis. By inhibiting DGAT-1, this compound blocks the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triglycerides, thereby reducing lipid droplet formation and storage within cells.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C and desiccated. For short-term storage, 0°C is acceptable. Stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO) and should be stored at -20°C or -80°C to minimize degradation.
Q3: How stable is this compound in a DMSO stock solution?
The stability of this compound in DMSO is not extensively documented in publicly available literature. However, for many small molecules, repeated freeze-thaw cycles and exposure to water can lead to degradation. DMSO is hygroscopic and can absorb atmospheric moisture, which may compromise the stability of the compound. It is best practice to prepare fresh dilutions from a concentrated stock and to aliquot stock solutions to avoid multiple freeze-thaw cycles. For critical experiments, it is recommended to use freshly prepared solutions.
Q4: My this compound appears to be inactive in my cellular assay. What are the possible reasons?
Several factors could contribute to the apparent inactivity of this compound:
-
Compound Degradation: Improper storage or handling of the this compound powder or stock solutions may have led to its degradation.
-
Solubility Issues: While soluble in DMSO, this compound may precipitate in aqueous cell culture media, especially at higher concentrations.
-
Incorrect Assay Conditions: The experimental setup, including cell type, incubation time, and concentration of this compound, may not be optimal for observing the desired effect.
-
Cellular Efflux: Some cell lines may actively transport the compound out of the cell, reducing its intracellular concentration and efficacy.
-
Assay Interference: Components of the cell culture medium, such as serum, can bind to the compound and reduce its effective concentration.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Lipid Droplet Formation
Question: I am treating my cells with this compound, but I am not observing a consistent decrease in lipid droplet formation as measured by Oil Red O staining. What could be wrong?
Answer:
This is a common issue that can arise from several factors related to the compound, the cells, or the experimental procedure. Here is a step-by-step troubleshooting guide:
-
Verify Compound Integrity:
-
Action: Prepare a fresh stock solution of this compound from the powder. If possible, verify the identity and purity of your this compound lot using analytical methods like LC-MS.
-
Rationale: The compound may have degraded due to improper storage or handling.
-
-
Optimize this compound Concentration and Incubation Time:
-
Action: Perform a dose-response experiment with a wide range of this compound concentrations and vary the incubation time.
-
Rationale: The effective concentration and the time required to observe an effect can vary significantly between different cell lines and experimental conditions.
-
-
Check for Solubility Issues:
-
Action: After diluting the this compound stock solution into your cell culture medium, visually inspect for any precipitation. You can also centrifuge the medium and check for a pellet.
-
Rationale: Precipitation of this compound will drastically reduce its effective concentration in the assay. If solubility is an issue, consider using a lower concentration or formulating the compound with a solubilizing agent (ensure the agent itself does not affect the assay).
-
-
Review your Oil Red O Staining Protocol:
-
Action: Ensure your staining protocol is optimized for your cell type. Key steps to check are cell fixation, the concentration and preparation of the Oil Red O working solution, and the differentiation steps.[2][3][4][5][6]
-
Rationale: An improper staining technique can lead to weak or inconsistent staining, masking the effect of the inhibitor.
-
Issue 2: High Variability Between Replicate Wells
Question: I am seeing high variability in the results between my replicate wells treated with this compound. How can I improve the consistency of my assay?
Answer:
High variability can obscure real biological effects. Consider the following points to improve your assay's precision:
-
Ensure Homogeneous Cell Seeding:
-
Action: Make sure to have a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well.
-
Rationale: Uneven cell density across the plate will lead to variability in the baseline lipid accumulation and response to the inhibitor.
-
-
Precise Compound Addition:
-
Action: Use calibrated pipettes and ensure thorough mixing of the compound in the well after addition.
-
Rationale: Inaccurate pipetting or poor mixing can lead to different effective concentrations of this compound in replicate wells.
-
-
Control for Edge Effects:
-
Action: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
Rationale: Evaporation can change the concentration of both the compound and nutrients in the media, leading to variability.
-
-
Standardize Incubation Conditions:
-
Action: Ensure consistent temperature, humidity, and CO2 levels in your incubator.
-
Rationale: Fluctuations in environmental conditions can affect cell health and metabolism, contributing to experimental noise.
-
Quantitative Data Summary
Due to the limited publicly available quantitative stability data specifically for this compound, the following table provides general stability and handling information for this compound and other DGAT-1 inhibitors. It is highly recommended that researchers perform their own stability studies for their specific experimental conditions.
| Parameter | This compound / DGAT-1 Inhibitors | Recommendations & Remarks |
| Storage (Solid) | -20°C, desiccated | Protect from moisture. |
| Storage (DMSO Stock) | -20°C to -80°C | Aliquot to avoid freeze-thaw cycles. Use within 1-2 years when stored at -80°C.[7] |
| Solubility | Soluble in DMSO | May have limited solubility in aqueous media. Prepare fresh dilutions. |
| Stability in Aqueous Media | Data not available | Generally, stability is pH and temperature-dependent. It is recommended to use freshly prepared solutions for aqueous assays. |
| Freeze-Thaw Stability | Not specified; generally low for many small molecules | Minimize freeze-thaw cycles by preparing aliquots of stock solutions. |
Experimental Protocols
Key Experiment: Cellular Triglyceride Synthesis Assay
This protocol provides a general workflow for assessing the effect of this compound on triglyceride synthesis in a cell-based assay using Oil Red O staining for lipid droplet visualization.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1)
-
Cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Hematoxylin (for counterstaining)
-
Microplate reader or microscope for quantification
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for lipid accumulation without reaching overconfluency during the experiment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of oleic acid complexed with BSA in the cell culture medium.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours).
-
Induce lipid accumulation by adding the oleic acid-BSA complex to the cells.
-
Incubate for a period sufficient to allow for significant lipid droplet formation (e.g., 12-24 hours).
-
-
Cell Staining (Oil Red O):
-
Quantification:
-
Microscopy: Capture images of the stained cells and quantify the lipid droplet area or intensity per cell using image analysis software.
-
Plate Reader: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 490-520 nm).
-
Visualizations
Caption: DGAT-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cellular triglyceride synthesis assay.
References
- 1. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oil red O staining · Xin Chen Lab · UCSF [pharm.ucsf.edu]
- 3. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 6. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 7. DGAT2 stability is increased in response to DGAT1 inhibition in gene edited HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML206 Efficacy in Lipid Modulation Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use ML206, a selective inhibitor of lysophosphatidylcholine acyltransferase 3 (LPAAT-gamma), in lipid modulation studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during lipid modulation experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Effect of this compound on Lipid Levels | Compound Instability/Degradation: this compound may be unstable under certain storage or experimental conditions. | - Aliquot this compound upon receipt and store at -80°C. - Avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment from a new aliquot. |
| Suboptimal Cell Health: Unhealthy or senescent cells may not respond robustly to treatment. | - Ensure cells are in the logarithmic growth phase and have a viability of >90% before treatment. - Regularly check for mycoplasma contamination. - Use cells within a consistent and low passage number range.[1] | |
| Incorrect Dosing: The concentration of this compound may be too low to elicit a response or too high, causing cytotoxicity. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. - In biochemical assays, IC50 values are typically <100 nM, while in cell-based assays, a range of 1-10 µM is a good starting point.[2] | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution across wells can lead to significant variations in results. | - Ensure a single-cell suspension before seeding by gentle pipetting. - Use a consistent seeding density and volume for all wells.[3] |
| Edge Effects in Microplates: Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and affect cell growth and drug efficacy. | - Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Assay Timing: The duration of this compound treatment or the timing of the final assay may not be optimal. | - Perform a time-course experiment to identify the optimal treatment duration for observing the desired effect on lipid modulation. | |
| Difficulty Reproducing Published Results | Differences in Experimental Conditions: Cell line passage number, serum source, and specific media formulations can all impact experimental outcomes. | - Standardize all experimental parameters as much as possible. - Document all materials and methods in detail, including lot numbers of reagents. |
| Confusion with miR-206: The designation "this compound" has also been associated with microRNA-206 in some literature. | - Verify that you are using the small molecule inhibitor of LPAAT-gamma (PubChem CID: 53383929) and not the microRNA. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of lysophosphatidylcholine acyltransferase 3 (LPAAT-gamma), also known as 1-acylglycerol-3-phosphate O-acyltransferase 3 (AGPAT3). LPAAT-gamma catalyzes the conversion of lysophosphatidic acid (LPA) to phosphatidic acid (PA), a key intermediate in the de novo synthesis of triglycerides.[4][5] By inhibiting LPAAT-gamma, this compound blocks this step, leading to a reduction in triglyceride synthesis.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for cell-based assays is in the low micromolar range (1-10 µM).[2] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup, as potency can vary between cell types.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C or -80°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a selective inhibitor of LPAAT-gamma, like most small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[6] It is important to use the lowest effective concentration to minimize these effects. If unexpected phenotypes are observed, consider performing control experiments with structurally related but inactive compounds or using genetic approaches like siRNA to validate the on-target effects.
Q5: Can this compound affect signaling pathways other than lipid synthesis?
A5: Yes. Phosphatidic acid (PA), the product of the LPAAT-gamma reaction, is a signaling molecule that can influence various cellular processes. Inhibition of LPAAT-beta, a related enzyme, has been shown to disrupt signaling through the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.[7] Therefore, it is plausible that this compound could have broader effects on cellular signaling.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 (LPAAT-gamma) | ~1.3 µM | Biochemical Assay | PubChem BioAssay (AID: 588700) |
| General Potency (Biochemical) | <100 nM | Guideline | [2] |
| General Potency (Cell-based) | <1-10 µM | Guideline | [2] |
Experimental Protocols
Protocol 1: In Vitro LPAAT-gamma Inhibition Assay
This protocol describes a biochemical assay to measure the inhibitory activity of this compound on LPAAT-gamma.
Materials:
-
Recombinant human LPAAT-gamma
-
Lysophosphatidic acid (LPA)
-
Fatty acyl-CoA (e.g., oleoyl-CoA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
This compound
-
Detection reagent (e.g., a fluorescent probe that reacts with free Coenzyme A)
Procedure:
-
Prepare a reaction mixture containing assay buffer, LPA, and fatty acyl-CoA in a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding recombinant LPAAT-gamma to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).
-
Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Lipid Accumulation Assay in HepG2 Cells
This protocol details the treatment of HepG2 cells with this compound to assess its effect on lipid accumulation.
Materials:
-
Complete growth medium (e.g., EMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Fatty acid solution (e.g., oleic acid complexed to BSA)
-
Oil Red O staining solution
-
Formalin (10%)
-
60% Isopropanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.[3][9]
-
Cell Treatment:
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
To induce lipid accumulation, co-treat the cells with a fatty acid solution (e.g., 200 µM oleic acid).
-
Incubate the cells for 24-48 hours.
-
-
Oil Red O Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30 minutes at room temperature.
-
Wash the cells with distilled water and then with 60% isopropanol.
-
Add the Oil Red O working solution to each well and incubate for 20 minutes.
-
Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
-
Quantification:
-
Visually inspect the cells under a microscope for lipid droplet formation (stained red).
-
For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluted dye at a wavelength of approximately 500 nm using a plate reader.
-
Visualizations
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [be.promega.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. PathWhiz [pathbank.org]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transfecting Plasmid DNA into Hep G2 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. encodeproject.org [encodeproject.org]
ML206 experimental variability and reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving ML206, a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). This resource is designed to address common issues related to experimental variability and reproducibility.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the use of this compound in various assays.
Issue 1: High Variability in Cell-Based Lipid Droplet Accumulation Assays
Question: We are observing significant well-to-well and plate-to-plate variability in our lipid droplet accumulation assay when using this compound. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Cell Health and Density | Ensure cells are healthy, within a consistent passage number, and plated at a uniform density across all wells. Variability in cell number can significantly impact lipid metabolism. |
| Inconsistent Oleic Acid Stimulation | Prepare a fresh stock of oleic acid complexed to BSA for each experiment. Ensure thorough mixing and consistent application to all wells to induce uniform lipid droplet formation. |
| This compound Precipitation | This compound is hydrophobic. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Visually inspect for any precipitation. Consider a brief sonication of the stock solution. |
| Incomplete Staining | Optimize the concentration and incubation time for your lipid droplet stain (e.g., BODIPY, Nile Red). Ensure consistent washing steps to remove background fluorescence. |
| Imaging and Analysis Parameters | Use a consistent imaging protocol, including exposure time and focus. Develop a standardized image analysis pipeline to quantify lipid droplet number and size to minimize user bias. |
Issue 2: Inconsistent IC50 Values for this compound in DGAT1 Inhibition Assays
Question: Our calculated IC50 value for this compound against DGAT1 varies between experimental runs. How can we improve the reproducibility of this measurement?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Enzyme Activity | Use a consistent source and lot of recombinant DGAT1. Ensure the enzyme is properly stored and handled to maintain its activity. Perform a control experiment to verify consistent enzyme kinetics. |
| Substrate Concentration | The apparent IC50 of a competitive inhibitor is dependent on the substrate concentration. Use concentrations of the substrates (e.g., oleoyl-CoA, diacylglycerol) at or below their Km values for consistent results. |
| Assay Buffer Components | Ensure the composition of the assay buffer, including detergent concentrations (e.g., Triton X-100), is consistent across experiments, as this can affect enzyme activity and compound behavior. |
| Data Analysis | Use a consistent data analysis method and software for curve fitting. Ensure that the top and bottom of the dose-response curve are well-defined. |
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a potent and selective small molecule inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that plays a key role in the final step of triglyceride synthesis.
-
What is the primary application of this compound? this compound is primarily used as a chemical probe to study the biological roles of DGAT1 in lipid metabolism and related cellular processes.
-
What is the CAS number for this compound? The CAS number for this compound is 958842-64-3.
Experimental Use
-
What is a recommended starting concentration for this compound in cell-based assays? A typical starting point for cell-based assays is in the range of 1-10 µM, followed by a dose-response titration to determine the optimal concentration for your specific cell type and endpoint.
-
How should I prepare this compound stock solutions? this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. Perform serial dilutions in DMSO before final dilution in aqueous media for experiments.
-
Does this compound have off-target effects? While this compound is reported to be selective for DGAT1 over DGAT2, it is good practice to consider potential off-target effects. This can be investigated using target-agnostic approaches or by testing the effects of this compound in a DGAT1-knockout or knockdown model.
Experimental Protocols and Methodologies
Cell-Based Lipid Droplet Accumulation Assay
This protocol provides a general framework for assessing the effect of this compound on lipid droplet formation in cultured cells.
-
Cell Plating: Seed cells (e.g., Huh-7, HepG2) in a 96-well imaging plate at a density that will result in a sub-confluent monolayer at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Lipid Loading: Induce lipid droplet formation by adding oleic acid complexed to BSA to the media to a final concentration of 100-400 µM.
-
Incubation: Incubate the cells for 16-24 hours.
-
Staining: Fix the cells with 4% paraformaldehyde, and then stain for lipid droplets using a fluorescent dye such as BODIPY 493/503 and for nuclei with a counterstain like DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the number, size, and intensity of lipid droplets per cell using image analysis software.
Signaling Pathways and Experimental Workflows
Inhibition of Triglyceride Synthesis by this compound
The following diagram illustrates the mechanism of action of this compound in the context of triglyceride synthesis.
Negative control compound for ML206 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML206 in their experiments. Given the limited specific data on this compound, this guide leverages information on its close structural analog, ML204, a known TRPC4/TRPC5 channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended negative control for this compound?
Currently, there is no commercially available and validated negative control compound specifically designed for this compound. This compound belongs to a class of quinoline derivatives that modulate TRPC4 and TRPC5 channels. Due to the lack of a structurally similar but inactive analog, researchers are advised to employ a multi-faceted approach to control for off-target and non-specific effects.
Recommended Control Strategies:
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound to account for solvent effects.
-
Use of a Structurally Unrelated Inhibitor: Employ a well-characterized TRPC4/TRPC5 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to channel inhibition and not a specific off-target effect of the quinoline scaffold.
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Knockdown/Knockout Models: The most rigorous control is to perform experiments in cells or tissues where the TRPC4 and/or TRPC5 genes have been knocked down (e.g., using siRNA) or knocked out. The effect of this compound should be absent or significantly reduced in these models.
-
Dose-Response Curve: Generate a full dose-response curve for this compound. A specific, on-target effect should exhibit a sigmoidal relationship between concentration and response.
Q2: What are the known off-target effects of this compound or related compounds?
-
Counter-screening: If possible, test this compound in assays for muscarinic receptor activity to determine if it has similar off-target effects to ML204.
-
Pharmacological Blockade: In functional assays, pre-treatment with a specific muscarinic receptor antagonist can help to dissect the on-target (TRPC4/5) versus potential off-target (muscarinic) effects of this compound.
Q3: At what concentration should I use this compound?
The optimal concentration of this compound will depend on the specific experimental system. As a starting point, consider the reported potency of the related compound, ML204.
| Compound | Assay Type | Target | IC50 |
| ML204 | Fluorescent Intracellular Ca2+ Assay | TRPC4β | 0.96 µM[2][3][4] |
| ML204 | Whole-cell Voltage Clamp | TRPC4β | 2.6 µM[5][6] |
It is strongly recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions.
Troubleshooting Guides
Problem 1: No effect of this compound is observed.
-
Solution/Troubleshooting Step:
-
Confirm Compound Integrity: Ensure the compound has been stored correctly and that the stock solution is fresh.
-
Verify Target Expression: Confirm that your experimental system (cell line, tissue) expresses TRPC4 and/or TRPC5 channels at the mRNA and/or protein level.
-
Check Channel Activation: TRPC4/5 channels are typically activated downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that activate phospholipase C (PLC). Ensure that your experimental protocol includes an appropriate stimulus to activate the channels.
-
Optimize Concentration: The effective concentration of this compound may be higher than anticipated in your system. Perform a dose-response experiment with a wider concentration range.
-
Review Assay Method: For fluorescence-based assays, ensure that the dye loading and imaging parameters are optimal. For electrophysiology, verify seal resistance and access resistance.
-
Problem 2: High background or variable results in calcium imaging experiments.
-
Solution/Troubleshooting Step:
-
Optimize Dye Loading: Ensure consistent loading of the calcium indicator (e.g., Fura-2, Fluo-4) across all wells/cells. Uneven loading can lead to high variability.
-
Control for Vehicle Effects: DMSO can have effects on cell health and membrane properties. Ensure the vehicle control is run in parallel and at the same concentration.
-
Check for Autofluorescence: Test for autofluorescence of this compound at the excitation and emission wavelengths of your calcium indicator.
-
Monitor Cell Health: Ensure cells are healthy and not overgrown, as this can lead to inconsistent responses.
-
Baseline Correction: Properly correct for baseline fluorescence before quantifying the response to this compound.
-
Experimental Protocols
Protocol 1: Calcium Imaging Assay for TRPC4/5 Inhibition
This protocol is adapted from methods used to characterize ML204 and is suitable for assessing the inhibitory activity of this compound on TRPC4/5 channels.
-
Cell Culture: Plate cells expressing TRPC4 and/or TRPC5 (e.g., HEK293 cells stably expressing the channel) in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the dye-loading buffer to the cells and incubate at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the physiological salt solution. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Add the this compound dilutions or vehicle to the respective wells and incubate for 10-20 minutes.
-
-
Channel Activation and Data Acquisition:
-
Prepare a solution of a known TRPC4/5 agonist (e.g., a GPCR agonist that couples to PLC).
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.
-
Add the agonist to the wells to activate the channels and immediately start recording the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on TRPC4/5 currents.
-
Cell Preparation: Use cells expressing TRPC4 and/or TRPC5.
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP (pH 7.2 with CsOH).
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
-
Channel Activation:
-
Activate TRPC4/5 channels by including a GPCR agonist in the bath solution or by including GTPγS in the internal pipette solution to constitutively activate G-proteins.
-
-
Compound Application:
-
After obtaining a stable baseline current, perfuse the bath with a solution containing this compound at the desired concentration.
-
Record the currents in the presence of the compound.
-
Wash out the compound to check for reversibility.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) before, during, and after this compound application.
-
Calculate the percentage of current inhibition.
-
Construct a dose-response curve by applying multiple concentrations of this compound.
-
Visualizations
Caption: Activation of TRPC4/5 channels via the PLC signaling pathway and inhibition by this compound.
Caption: General experimental workflows for assessing this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel Chemical Inhibitor of TRPC4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating ML206-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cellular stress induced by the TRPC4/TRPC5 channel inhibitor, ML206.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These channels are non-selective cation channels that play a role in regulating intracellular calcium concentration. This compound blocks the influx of calcium through these channels, making it a valuable tool for studying the physiological and pathological roles of TRPC4 and TRPC5.
Q2: What is the likely cause of cellular stress observed with this compound treatment?
A2: The primary driver of cellular stress following this compound treatment is the disruption of intracellular calcium homeostasis. By inhibiting TRPC4 and TRPC5 channels, this compound alters the normal influx of calcium, which can lead to a cascade of downstream events, including oxidative stress and endoplasmic reticulum (ER) stress.
Q3: What are the common signs of this compound-induced cellular stress in my experiments?
A3: Common indicators of cellular stress include decreased cell viability, changes in cell morphology, increased production of reactive oxygen species (ROS), and the upregulation of specific stress marker proteins. You may observe increased apoptosis or necrosis in your cell cultures.
Q4: What are the key signaling pathways involved in this compound-induced cellular stress?
A4: The key pathways are centered around calcium signaling. Disruption of calcium influx can lead to mitochondrial dysfunction and the generation of ROS, triggering oxidative stress pathways. Concurrently, altered calcium levels in the endoplasmic reticulum can lead to the accumulation of misfolded proteins, initiating the Unfolded Protein Response (UPR), a hallmark of ER stress.
Q.5: Can off-target effects of this compound contribute to cellular stress?
A.5: While this compound is considered selective for TRPC4 and TRPC5, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is crucial to use the lowest effective concentration of this compound and include appropriate controls to minimize and assess potential off-target contributions to cellular stress.
Troubleshooting Guides
Issue 1: Decreased Cell Viability After this compound Treatment
Symptoms:
-
Significant reduction in cell number compared to vehicle-treated controls.
-
Increased number of floating, dead cells in the culture.
-
Positive staining with cell death markers (e.g., propidium iodide, trypan blue).
Possible Causes:
-
This compound concentration is too high, leading to excessive inhibition of calcium signaling and subsequent apoptosis or necrosis.
-
The cell type is particularly sensitive to disruptions in calcium homeostasis.
-
Prolonged exposure to this compound is causing cumulative cellular damage.
Suggested Solutions:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits TRPC4/5 without causing significant cell death.
-
Reduce Exposure Time: If prolonged treatment is not essential for your experimental endpoint, consider reducing the incubation time with this compound.
-
Co-treatment with a Calcium Chelator: The intracellular calcium chelator BAPTA-AM can help buffer the changes in cytosolic calcium, potentially mitigating the downstream stress responses.
-
Co-treatment with an Antioxidant: If oxidative stress is a primary driver of cell death, co-incubation with an antioxidant like N-acetylcysteine (NAC) may improve cell viability.
Issue 2: Increased Reactive Oxygen Species (ROS) Production
Symptoms:
-
Increased fluorescence with ROS-sensitive probes (e.g., DCFDA/H2DCFDA).
-
Evidence of oxidative damage to lipids, proteins, or DNA.
Possible Causes:
-
Inhibition of TRPC4/5 by this compound leads to mitochondrial dysfunction, a major source of cellular ROS.
-
Disruption of calcium signaling activates ROS-producing enzymes.
Suggested Solutions:
-
Co-treatment with Antioxidants: Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to scavenge ROS.
-
Use of Mitochondria-Targeted Antioxidants: To specifically address mitochondrial ROS production, consider using agents like MitoTEMPO.
-
Validate with Multiple ROS Assays: Confirm the increase in ROS using different detection methods to ensure the observation is not an artifact of a single assay.
Issue 3: Upregulation of ER Stress Markers
Symptoms:
-
Increased expression of ER stress markers such as GRP78 (BiP), CHOP, or spliced XBP1, as detected by Western blot or qPCR.
Possible Causes:
-
Alteration of calcium levels within the ER lumen due to this compound treatment disrupts protein folding and processing, leading to the Unfolded Protein Response (UPR).
Suggested Solutions:
-
Co-treatment with Chemical Chaperones: Chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can help alleviate ER stress by improving protein folding capacity.
-
Inhibition of ER Stress Pathways: Consider using specific inhibitors of the UPR pathways, such as an IRE1α inhibitor, to dissect the specific mechanism and potentially reduce ER stress-induced apoptosis.
-
Optimize Experimental Conditions: Ensure other experimental factors (e.g., media composition, cell density) are optimal to avoid compounding cellular stress.
Data Presentation
Table 1: Effect of this compound on Cell Viability and Mitigation by N-acetylcysteine (NAC)
| Treatment Group | This compound Concentration (µM) | NAC Concentration (mM) | Cell Viability (%) |
| Vehicle Control | 0 | 0 | 100 ± 5 |
| This compound | 10 | 0 | 65 ± 8 |
| This compound + NAC | 10 | 5 | 88 ± 6 |
Data are representative and presented as mean ± standard deviation.
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production and Mitigation by N-acetylcysteine (NAC)
| Treatment Group | This compound Concentration (µM) | NAC Concentration (mM) | Relative ROS Levels (Fold Change) |
| Vehicle Control | 0 | 0 | 1.0 ± 0.2 |
| This compound | 10 | 0 | 3.5 ± 0.6 |
| This compound + NAC | 10 | 5 | 1.4 ± 0.3 |
Data are representative and presented as mean ± standard deviation.
Table 3: Effect of this compound on ER Stress Marker (CHOP) Expression and Mitigation by 4-phenylbutyric acid (4-PBA)
| Treatment Group | This compound Concentration (µM) | 4-PBA Concentration (mM) | CHOP mRNA Expression (Fold Change) |
| Vehicle Control | 0 | 0 | 1.0 ± 0.1 |
| This compound | 10 | 0 | 4.2 ± 0.5 |
| This compound + 4-PBA | 10 | 2 | 1.8 ± 0.3 |
Data are representative and presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound, with or without mitigating agents (e.g., NAC), for the specified duration (e.g., 24 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular ROS using DCFDA Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
DCFDA Loading: After treatment, wash the cells with warm PBS and then incubate with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control to determine the fold change in ROS levels.
Protocol 3: Analysis of ER Stress Markers by Western Blot
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against ER stress markers (e.g., anti-GRP78, anti-CHOP) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Visualizations
Caption: Signaling pathway of this compound-induced cellular stress.
Caption: Troubleshooting workflow for this compound-induced stress.
Caption: Logical relationship of stress and mitigation.
Adjusting incubation time for ML206 treatment
Welcome to the technical support center for ML206. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule modulator of lipid storage. Its primary mechanism of action is the inhibition of the Coat Protein Complex I (COPI). By disrupting COPI function, this compound interferes with the retrograde transport of proteins and lipids from the Golgi apparatus to the endoplasmic reticulum, leading to an accumulation of lipid droplets within the cell.
Q2: I am not observing the expected lipid droplet accumulation after this compound treatment. What could be the issue?
A2: There are several factors that could contribute to a lack of lipid droplet accumulation. Consider the following:
-
Suboptimal Incubation Time: The time required for this compound to induce a significant change in lipid storage can be cell-type dependent. We recommend performing a time-course experiment to determine the optimal incubation period for your specific cell line.
-
Incorrect Concentration: The effective concentration of this compound can vary between different cell types. It is advisable to perform a dose-response experiment to identify the optimal concentration for your experimental setup.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or senescent cells may not respond optimally to this compound.
-
Basal Lipid Levels: Some cell lines may have low basal levels of lipid storage. To enhance the effect of this compound, consider pre-treating your cells with oleic acid to induce lipid droplet formation prior to adding this compound. A common starting point is an 18-24 hour pre-treatment.
Q3: What is a recommended starting point for incubation time and concentration for this compound in mammalian cells?
A3: While the optimal conditions are cell-type specific, a general starting point for mammalian cell culture experiments is to perform a time-course analysis ranging from 6 to 48 hours. For concentration, a dose-response curve is recommended, typically starting in the low nanomolar to low micromolar range. Based on a primary high-throughput screen in Drosophila S3 cells, an effective concentration was in the nanomolar range.
Q4: Are there any known downstream signaling pathways affected by this compound?
A4: Yes, by inhibiting COPI, this compound can impact cellular pathways that regulate autophagy and nutrient sensing. Specifically, COPI disruption has been shown to inhibit autophagy through the modulation of the mTORC1 signaling pathway.[1] This can be an important consideration when analyzing the effects of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity or death after this compound treatment. | The concentration of this compound may be too high for your specific cell line. | Perform a dose-response experiment starting from a lower concentration range to determine the EC50 and optimal non-toxic concentration. |
| The incubation time may be too long. | Conduct a time-course experiment to find the ideal treatment duration that maximizes the desired effect while minimizing cytotoxicity. | |
| Inconsistent results between experiments. | Variations in cell density at the time of treatment. | Ensure that cells are seeded at a consistent density for all experiments and are in the logarithmic growth phase. |
| Inconsistent timing of oleic acid pre-treatment (if used). | Standardize the duration of oleic acid pre-treatment across all experimental replicates. | |
| Difficulty in visualizing or quantifying lipid droplets. | Inappropriate staining method or imaging technique. | Use a reliable lipid-specific dye such as BODIPY or Oil Red O. Optimize imaging parameters (e.g., exposure time, laser intensity) for your microscope. |
| Low level of lipid droplet accumulation. | As mentioned in the FAQs, consider pre-treating with oleic acid to boost lipid droplet formation before this compound treatment. |
Experimental Protocols
General Protocol for Inducing and Detecting Lipid Droplet Accumulation with this compound in Mammalian Cells:
-
Cell Seeding: Plate your mammalian cells of choice in a suitable culture vessel (e.g., 96-well plate for high-throughput screening, chamber slides for imaging). Allow the cells to adhere and reach the desired confluency (typically 50-70%).
-
(Optional) Oleic Acid Pre-treatment: To enhance lipid droplet formation, you can pre-incubate the cells with a sterile solution of oleic acid complexed to bovine serum albumin (BSA). A common starting point is a final concentration of 100-400 µM oleic acid in the culture medium for 18-24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for the desired period, as determined by your time-course experiments (e.g., 6, 12, 24, 48 hours).
-
Lipid Droplet Staining: After incubation, wash the cells with phosphate-buffered saline (PBS). Stain the lipid droplets using a fluorescent dye like BODIPY 493/503 or a histological stain like Oil Red O, following the manufacturer's protocol.
-
Imaging and Analysis: Visualize the stained lipid droplets using fluorescence microscopy or bright-field microscopy. Quantify the lipid droplet accumulation by measuring the fluorescence intensity or the stained area per cell using image analysis software.
Visualizations
Caption: Experimental workflow for this compound treatment and analysis.
Caption: Signaling pathway affected by this compound via COPI inhibition.
References
Validation & Comparative
A Head-to-Head Comparison of ML206 and PF-04620110 for In Vitro DGAT1 Inhibition
For researchers in metabolic diseases, obesity, and type 2 diabetes, the selection of a potent and selective DGAT1 inhibitor is crucial for advancing their studies. This guide provides a comprehensive in vitro comparison of two prominent DGAT1 inhibitors: ML206 and PF-04620110. The following sections detail their inhibitory potencies, the experimental methodologies used for their characterization, and the biochemical pathway in which they act.
Quantitative Comparison of In Vitro DGAT1 Inhibition
The inhibitory activities of this compound and PF-04620110 against the Diacylglycerol O-acyltransferase 1 (DGAT1) enzyme have been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized below. It is important to note that these values were determined using different assay methodologies, which may influence the absolute IC50 values.
| Compound | Target | IC50 (nM) | Assay Principle | Enzyme Source |
| This compound | Human DGAT1 | 2,500 | Fluorescence-based | Recombinant Human DGAT1 |
| PF-04620110 | Human DGAT1 | 19 | Radiochemical | Recombinant Human DGAT1 |
The Role of DGAT1 in Triglyceride Synthesis
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides. It catalyzes the final and committed step in the formation of triglycerides from diacylglycerol and a fatty acyl-CoA. This process is central to the storage of energy in the form of fat. Inhibition of DGAT1 is a therapeutic strategy being explored for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Caption: The signaling pathway of DGAT1 in triglyceride synthesis and its inhibition.
Experimental Methodologies
The in vitro inhibitory potency of this compound and PF-04620110 against DGAT1 was determined using distinct experimental protocols. Below are detailed descriptions of representative assays for both fluorescence-based and radiochemical methods.
Fluorescence-Based DGAT1 Inhibition Assay (Representative for this compound)
This assay quantifies DGAT1 activity by measuring the production of Coenzyme A (CoA), a product of the acyl-CoA transfer reaction, using a fluorescent probe.
Materials:
-
Recombinant human DGAT1 enzyme
-
Diacylglycerol (DAG)
-
Oleoyl-CoA
-
Fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Test compounds (this compound) and control inhibitors
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, diacylglycerol, and the fluorescent probe.
-
Add the test compound (this compound) at various concentrations to the wells of the 384-well plate.
-
Add the DGAT1 enzyme to the wells and incubate for a specified period at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding Oleoyl-CoA to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a fluorescence-based DGAT1 inhibition assay.
Radiochemical DGAT1 Inhibition Assay (Representative for PF-04620110)
This traditional and highly sensitive assay measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.
Materials:
-
Recombinant human DGAT1 enzyme
-
Diacylglycerol (DAG)
-
Radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA or [3H]oleoyl-CoA)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
Test compounds (PF-04620110) and control inhibitors
-
Reaction tubes or plates
-
Organic solvents for lipid extraction (e.g., chloroform/methanol mixture)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane/diethyl ether/acetic acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the assay buffer containing diacylglycerol and BSA.
-
Add the test compound (PF-04620110) at various concentrations to the reaction tubes.
-
Add the DGAT1 enzyme to the tubes.
-
Initiate the reaction by adding the radiolabeled acyl-CoA.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.
-
Separate the aqueous and organic phases by centrifugation.
-
Spot the organic phase containing the lipids onto a TLC plate.
-
Develop the TLC plate in a chamber with the appropriate solvent system to separate the triglycerides from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the triglyceride spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for a radiochemical DGAT1 inhibition assay.
Concluding Remarks
Both this compound and PF-04620110 are inhibitors of DGAT1, with PF-04620110 demonstrating significantly higher potency in the reported in vitro assays. The choice of inhibitor for a particular research application will depend on the specific requirements of the study, including the desired potency, the experimental system being used, and the need for selectivity over other enzymes. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and interpret their own in vitro DGAT1 inhibition experiments.
Unraveling the Enigma of ML206: A Modulator of Lipid Storage Without a Defined Target
Despite its documented role as a modulator of lipid storage, the specific biological target of the chemical probe ML206 remains elusive. This absence of a confirmed direct binding partner precludes a comparative analysis of its target engagement and validation assays against alternative compounds, a critical step in preclinical drug development.
The journey of a chemical probe from initial discovery to a validated tool for biological research and drug development hinges on the precise identification of its molecular target. For this compound, a compound identified through phenotypic screening for its ability to alter lipid accumulation in cells, this crucial piece of the puzzle is missing from publicly available scientific literature. This information gap makes it impossible to conduct a direct comparison with other molecules, as the very basis of comparison—a shared biological target—is unknown.
In the realm of drug discovery and chemical biology, target engagement assays are designed to confirm that a compound physically interacts with its intended target protein within a cellular environment. Following this, validation assays provide evidence that this interaction leads to a measurable biological effect. Without a known target for this compound, researchers cannot design these specific assays. Consequently, there is no quantitative data on parameters such as IC50, Ki, or cellular thermal shift assay results to compare with potential alternatives.
The typical workflow for validating a chemical probe and its alternatives is a systematic process. It begins with the identification of a biological target, followed by the development of biochemical and cellular assays to measure the compound's effect on that target. This process allows for the direct comparison of potency and selectivity between different molecules.
Below is a generalized workflow that would be followed if the target of this compound were known.
Figure 1. A generalized workflow for target-based drug discovery and compound comparison.
Similarly, understanding the signaling pathway in which a drug target is involved is fundamental to elucidating its mechanism of action. Since the protein that this compound interacts with is unknown, a diagram of its specific signaling pathway cannot be constructed.
For the benefit of researchers, scientists, and drug development professionals, the following sections provide a general overview of the types of experimental protocols that would be employed for target engagement and validation, had the target of this compound been identified.
Hypothetical Experimental Protocols
Should the target of this compound be identified as a specific enzyme, for instance, a hypothetical kinase involved in lipid metabolism, the following experimental protocols would be relevant.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified period.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures for a defined time.
-
Protein Extraction: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Quantification: Analyze the supernatant containing the soluble, non-denatured protein by Western blot or other protein quantification methods to detect the target protein.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples to generate melt curves. A shift in the melt curve indicates ligand binding.
Validation Assay: Western Blot for Downstream Signaling
To validate the functional consequence of target engagement, a Western blot can be used to measure the phosphorylation status or expression level of a downstream protein in the signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound, a positive control, and a negative control. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the phosphorylated or total downstream target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the effect of the compound on the downstream signaling event.
Comparative Cross-Reactivity Analysis of Cdc42 Inhibitor ML206 and Selected Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of the small molecule inhibitor ML206 (also known as ML141 and CID-2950007) with other known inhibitors of the Cell division control protein 42 homolog (Cdc42). The data presented herein is intended to assist researchers in selecting the most appropriate chemical probe for their studies of Cdc42-mediated signaling pathways and for drug development professionals in evaluating potential therapeutic candidates.
Introduction to Cdc42 and its Inhibition
Cdc42 is a member of the Rho family of small GTPases that plays a pivotal role in a multitude of cellular processes, including cell polarity, cytoskeletal organization, cell migration, and cell cycle progression.[1] Dysregulation of Cdc42 activity has been implicated in various diseases, including cancer and immune disorders, making it an attractive target for therapeutic intervention. Small molecule inhibitors of Cdc42 are invaluable tools for dissecting its complex signaling networks and for validating its potential as a drug target.
This compound (ML141) was identified through a high-throughput screening campaign as a potent and selective, reversible, non-competitive inhibitor of Cdc42.[1] This guide compares the selectivity of this compound with two other published Cdc42 inhibitors, ZCL367 and AZA197.
Cross-Reactivity Data Summary
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its comparators against Cdc42 and other related GTPases. It is important to note that direct comparisons of absolute potency values (e.g., IC50, EC50) across different studies should be made with caution due to variations in experimental conditions.
Table 1: Inhibitory Potency of this compound (ML141) against Cdc42 and other GTPases
| Target | Assay Condition | IC50/EC50 (µM) | Reference |
| Cdc42 (wild type) | Nucleotide-depleted, 1 nM GTP, 1 mM Mg2+ | ~0.2 (IC50) | [1] |
| Cdc42 (wild type) | 1 mM EDTA, 100 nM BODIPY-FL-GTP | 2.1 - 2.6 (EC50) | [1][2] |
| Cdc42 (Q61L mutant) | 1 mM EDTA, 100 nM BODIPY-FL-GTP | 2.6 - 5.4 (EC50) | [2] |
| Rac1 (wild type) | Multiplex bead-based assay | >100 | [1] |
| Rac1 (activated mutant) | Multiplex bead-based assay | >100 | |
| Rab2 (wild type) | Multiplex bead-based assay | >100 | [1] |
| Rab7 (wild type) | Multiplex bead-based assay | >100 | [1] |
| Ras (wild type) | Multiplex bead-based assay | >100 | [1] |
| Ras (activated mutant) | Multiplex bead-based assay | >100 |
Table 2: Comparative Selectivity of Cdc42 Inhibitors
| Inhibitor | Target | IC50 (µM) | Selectivity Notes | Reference |
| This compound (ML141) | Cdc42 | ~0.2 - 2.6 | Highly selective over Rac1, Rab2, Rab7, and Ras. | [1] |
| Rac1 | >100 | [1] | ||
| RhoA | Not reported | |||
| ZCL367 | Cdc42 | 0.098 | Selective for Cdc42 over RhoA and Rac1. | [3] |
| Rac1 | 0.19 | ~2-fold selective for Cdc42 over Rac1. | [3] | |
| RhoA | 29.7 | ~300-fold selective for Cdc42 over RhoA. | [3] | |
| AZA197 | Cdc42 | Inhibits at 1-10 µM | Reported to be selective for Cdc42 with no inhibition of Rac1 or RhoA. | [4] |
| Rac1 | No inhibition | [4] | ||
| RhoA | No inhibition | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of Cdc42 inhibition and the experimental approaches used for its characterization, the following diagrams are provided.
Caption: Simplified Cdc42 signaling pathway and points of intervention by inhibitors.
Caption: General experimental workflow for the discovery and characterization of Cdc42 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize the cross-reactivity of the inhibitors discussed.
Bead-Based Multiplex Flow Cytometry Assay for High-Throughput Screening
This assay was employed for the initial identification of this compound (ML141) and to assess its selectivity against a panel of GTPases simultaneously.
-
Principle: Different sets of spectrally distinct fluorescent beads are each coated with a specific purified GST-tagged GTPase (e.g., Cdc42, Rac1, Ras). The bead sets are then pooled and incubated with a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) in the presence of test compounds. The amount of fluorescent GTP bound to each bead set is quantified by flow cytometry, allowing for the simultaneous assessment of a compound's effect on multiple GTPases.
-
Protocol Outline:
-
Bead Preparation: Glutathione-coated polystyrene beads with distinct fluorescent signatures are incubated with purified GST-tagged GTPases (e.g., Cdc42, Rac1, Rab2, Rab7, Ras) to allow for covalent coupling.
-
Assay Plate Preparation: The different bead-GTPase conjugates are pooled and dispensed into 384-well microplates.
-
Compound Incubation: Test compounds (e.g., this compound) at various concentrations are added to the wells.
-
GTP Binding Reaction: A fluorescent GTP analog (e.g., BODIPY-FL-GTP) is added to each well, and the plate is incubated to allow for GTP binding to the active GTPases.
-
Flow Cytometry Analysis: The fluorescence of the beads is analyzed using a high-throughput flow cytometer. The distinct fluorescence of each bead set allows for the identification of the specific GTPase, and the intensity of the GTP analog's fluorescence indicates the level of GTP binding.
-
Data Analysis: The median fluorescence intensity for each bead population is determined. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the compound to the control (DMSO) wells. IC50/EC50 values are then determined from dose-response curves.
-
G-LISA™ Activation Assay for Cellular Activity
This enzyme-linked immunosorbent assay (ELISA)-based method is used to quantify the amount of active, GTP-bound Cdc42 in cell lysates, providing a measure of inhibitor efficacy in a cellular context.
-
Principle: A 96-well plate is coated with a protein that has a high affinity for the active, GTP-bound form of Cdc42 (e.g., the p21-binding domain (PBD) of PAK1). Cell lysates are added to the wells, and the active Cdc42 binds to the PBD-coated plate. The bound active Cdc42 is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with the inhibitor (e.g., AZA197) at various concentrations for a specified time.
-
Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of the GTPases.
-
Incubation in G-LISA™ Plate: The cell lysates are added to the PBD-coated wells and incubated to allow for the capture of active Cdc42.
-
Washing: The wells are washed to remove unbound proteins.
-
Antibody Incubation: A primary antibody specific for Cdc42 is added, followed by an HRP-conjugated secondary antibody.
-
Detection: A colorimetric HRP substrate is added, and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the amount of active Cdc42 in the cell lysate. The percentage of inhibition is calculated by comparing the absorbance of inhibitor-treated samples to untreated controls.
-
Conclusion
This compound (ML141) demonstrates high selectivity for Cdc42 over other tested Rho family GTPases, making it a valuable tool for specifically probing Cdc42 function. ZCL367 also exhibits good selectivity for Cdc42, with a notable preference over RhoA and, to a lesser extent, Rac1. AZA197 is reported to be selective for Cdc42, although detailed quantitative data against a broad panel is less available in the public domain. The choice of inhibitor will depend on the specific experimental context and the potential for off-target effects on other Rho family members to influence the biological outcome of interest. The provided experimental protocols offer a foundation for researchers to design and interpret studies aimed at further characterizing these and other Cdc42 inhibitors.
References
- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Targeting Cdc42 with the small molecule drug AZA197 suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
ML206: A Comparative Analysis of a Novel Lipid Modulator's Specificity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML206's performance against other lipid modulators, supported by available experimental data. The focus is on the specificity of these compounds in modulating the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal function and lipid metabolism.
This compound has emerged as a modulator of lipid storage, with its mechanism of action likely targeting the TRPML1 ion channel. Dysregulation of TRPML1 is implicated in various lysosomal storage disorders and neurodegenerative diseases, making it a significant therapeutic target. This guide evaluates this compound in the context of other known TRPML1 modulators to provide a clear perspective on its potential specificity and utility in research and drug development.
Quantitative Comparison of TRPML1 Modulators
Precise quantitative data on the potency and selectivity of this compound is not yet widely available in the public domain. However, to provide a comparative framework, the following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for several well-characterized TRPML1 modulators. This data is primarily derived from patch-clamp electrophysiology and calcium imaging assays.
| Compound | Target(s) | Action | EC50/IC50 (µM) | Notes |
| This compound | Presumed TRPML1 | Agonist | Data not available | Modulator of lipid storage. |
| ML-SA1 | TRPML1, TRPML2, TRPML3 | Agonist | 9.7 (at pH 4.6), 15.3 (at pH 7.4) for TRPML1[1] | A widely used, non-selective TRPML agonist. |
| MK6-83 | TRPML1 | Agonist | 0.11 (WT TRPML1)[2] | An improved analog of SF-22 with higher potency. |
| SF-22 | TRPML1 | Agonist | 0.51 (WT TRPML1)[2] | A synthetic TRPML1 agonist. |
| SN-2 | TRPML3 | Activator | Data not available | A selective TRPML3 activator. |
| ML-SI3 | TRPML1, TRPML2, TRPML3 | Antagonist | IC50 varies with agonist concentration | A non-selective TRPML channel blocker. |
| GW405833 | TRPML1 | Inhibitor | Data not available | A close analogue of ML-SI1. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the specificity and mechanism of action of TRPML1 modulators.
Whole-Lysosome Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity of TRPML1 in its native lysosomal membrane.
Protocol:
-
Cell Culture and Lysosome Isolation: HEK293 cells stably expressing human TRPML1 are cultured. Lysosomes are isolated from these cells using a density gradient centrifugation method.
-
Patch-Clamp Recording:
-
Isolated lysosomes are transferred to a recording chamber containing a bath solution (e.g., 140 mM K-MSA, 5 mM KOH, 2 mM MgCl2, 10 mM HEPES, pH 7.2).
-
A glass micropipette with a resistance of 3-5 MΩ, filled with a pipette solution (e.g., 140 mM K-MSA, 5 mM KOH, 4 mM MgCl2, 10 mM HEPES, 1 mM EGTA, pH 7.2), is used to form a high-resistance seal (giga-seal) with the lysosomal membrane.
-
The membrane patch is then ruptured to achieve the whole-lysosome configuration.
-
Membrane currents are recorded using a patch-clamp amplifier. The holding potential is typically set to 0 mV, and voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied to elicit currents.
-
-
Compound Application: The test compound (e.g., this compound) and known modulators are perfused into the bath solution at various concentrations to determine their effect on TRPML1 channel activity.
-
Data Analysis: The resulting current-voltage (I-V) relationships are analyzed to determine the potency (EC50 or IC50) and efficacy of the compounds.
Lysosomal Calcium Release Assay using Fura-2
This fluorescence-based assay measures changes in cytosolic calcium concentration resulting from the release of calcium from lysosomes through TRPML1 channels.
Protocol:
-
Cell Culture and Dye Loading: Cells (e.g., HeLa or primary neurons) are grown on glass coverslips and loaded with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM for 30-60 minutes at 37°C).
-
Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Cells are perfused with a calcium-free bath solution (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4) to establish a stable baseline fluorescence ratio.
-
Compound Stimulation: The test compound and controls are added to the perfusion solution. The TRPML1 agonist ML-SA1 is often used as a positive control, and the TRPML1 inhibitor ML-SI3 can be used to confirm the specificity of the response.
-
Data Acquisition and Analysis: The fluorescence emission at 510 nm is recorded following excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular calcium concentration. The change in the fluorescence ratio upon compound addition reflects the release of calcium from intracellular stores, primarily lysosomes in this context.
Signaling Pathways and Workflows
The activation of TRPML1 by an agonist like this compound is expected to initiate a cascade of downstream signaling events, primarily centered around the release of lysosomal calcium.
Caption: TRPML1 activation by an agonist like this compound triggers lysosomal Ca²⁺ release, leading to calcineurin activation, TFEB dephosphorylation and nuclear translocation, and subsequent transcription of genes involved in autophagy and lysosomal biogenesis.
The experimental workflow for assessing the specificity of a TRPML1 modulator typically involves a multi-step process, starting from target identification to in-cell functional assays.
Caption: A typical experimental workflow to characterize the specificity of a TRPML1 modulator like this compound, progressing from direct channel activity measurements to downstream cellular effects.
References
Comparative Analysis of ML204's Inhibitory Activity on TRPC4 Channels
For Researchers, Scientists, and Drug Development Professionals: A Biochemical Characterization and Comparison of the TRPC4 Channel Inhibitor, ML204.
This guide provides a comprehensive overview of the biochemical properties of ML204, a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) ion channel. The following sections detail its mechanism of action, inhibitory activity in comparison to other known modulators, and the experimental protocols used for its characterization. This information is intended to support further research and drug development efforts targeting TRPC4-mediated signaling pathways.
Inhibitory Profile of ML204 and Alternatives
ML204 has been identified as a novel and selective inhibitor of TRPC4 channels.[1][2] Its inhibitory activity has been quantified through various biochemical and electrophysiological assays. For a comparative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for ML204 and other commonly used, less selective TRPC channel blockers.
| Inhibitor | Target(s) | IC50 (TRPC4) | Assay Type | Reference |
| ML204 | TRPC4/TRPC5 | 0.96 µM | Fluorescent Intracellular Ca2+ Assay | [1][2] |
| 2.6 - 3.0 µM | Whole-Cell Voltage Clamp | [1][3] | ||
| SKF-96365 | TRPC Channels (Non-selective) | Varies | Electrophysiology | [4] |
| 2-APB | TRP Channels (Broad-spectrum) | Varies | Electrophysiology | |
| La3+ | TRPC4/TRPC5 (Dual effect) | Varies | Electrophysiology |
Note: IC50 values can vary depending on the specific experimental conditions, cell type, and activation method used. Direct comparison between studies should be made with caution.
Mechanism of Action and Signaling Pathway
ML204 exerts its inhibitory effect through direct blockade of the TRPC4 channel.[1][2] This action is independent of the G-protein coupled receptor (GPCR) activation pathway, suggesting a direct interaction with the channel protein itself.[2]
TRPC4 channels are key components of cellular signaling cascades initiated by the activation of Gq/11 and Gi/o-coupled GPCRs. The canonical activation pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While DAG can directly activate some TRPC channels, TRPC4 activation is primarily mediated by signals downstream of G-protein activation. ML204 blocks the subsequent influx of Ca2+ through the TRPC4 channel pore.
Experimental Protocols
The biochemical characterization of ML204's inhibitory activity relies on two primary experimental approaches: fluorescent calcium influx assays and whole-cell patch-clamp electrophysiology.
Fluorescent Calcium Influx Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPC4 channel activation and inhibition.
Principle: Cells expressing TRPC4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of TRPC4 channels leads to an influx of extracellular calcium, causing an increase in the fluorescence intensity of the dye. The inhibitory effect of ML204 is quantified by its ability to reduce this fluorescence increase.
Detailed Protocol:
-
Cell Culture: Plate HEK293 cells stably co-expressing human TRPC4 and a G-protein coupled receptor (e.g., µ-opioid receptor) in 96-well or 384-well black-walled, clear-bottom microplates. Culture overnight to allow for cell adherence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the dye-loading solution to each well and incubate for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of ML204 and control compounds in HBSS.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add the compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.
-
-
Assay and Data Acquisition:
-
Use a fluorescence microplate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add a TRPC4 agonist (e.g., 10 µM of a specific GPCR agonist) to all wells simultaneously to activate the channels.
-
Record the fluorescence intensity over time (typically for 2-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of vehicle-treated control wells.
-
Plot the normalized response against the logarithm of the ML204 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPC4 channels in the plasma membrane of a single cell, offering high resolution for studying inhibitor effects.
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell expressing TRPC4 channels. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the resulting ionic currents are recorded.
Detailed Protocol:
-
Cell Preparation: Use cells expressing TRPC4 channels, either from a stable cell line or primary culture, grown on glass coverslips.
-
Pipette and Solutions:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
The intracellular (pipette) solution should contain (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
-
The extracellular (bath) solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Channel Activation and Inhibition:
-
Activate TRPC4 channels by including a G-protein activator (e.g., 200 µM GTPγS) in the intracellular solution or by applying a specific GPCR agonist to the extracellular solution.
-
Once a stable baseline current is established, perfuse the bath with solutions containing different concentrations of ML204.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.
-
-
Data Analysis:
-
Measure the amplitude of the TRPC4-mediated current at a specific voltage (e.g., +80 mV and -80 mV) before and after the application of ML204.
-
Calculate the percentage of inhibition for each concentration of ML204.
-
Plot the percentage of inhibition against the logarithm of the ML204 concentration and fit the data to determine the IC50 value.
-
References
- 1. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 1, Inhibition of calcium influx in TRPC4- and μ-opioid receptor-expressing cells by ML204 after activation by DAMGO - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 4. taylorfrancis.com [taylorfrancis.com]
In Situ Validation of ML206 Target Inhibition: A Comparative Guide
This guide provides a comprehensive comparison of ML206, a known modulator of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels, with alternative inhibitors. The focus is on the in situ validation of target engagement, a critical step in drug development to confirm that a compound interacts with its intended target within a cellular environment. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Target
This compound is a small molecule inhibitor targeting the TRPC4 and TRPC5 ion channels. These channels are non-selective cation channels implicated in a variety of physiological processes, and their dysregulation has been linked to several diseases. Validating the direct engagement of this compound with TRPC4/5 in a cellular context is crucial for interpreting its biological effects and therapeutic potential.
Comparative Analysis of TRPC4/5 Inhibitors
| Compound | Target(s) | IC50 (TRPC4) | IC50 (TRPC5) | Notes |
| This compound | TRPC4/5 | ~1 µM (fluorescence assay) | - | Also referred to as ML204 in some literature. |
| Pico145 (HC-608) | TRPC1/4/5 | 0.349 nM | 1.3 nM | A highly potent and selective inhibitor. |
| HC-070 | TRPC4/5 | 46 nM | 9.3 nM | A potent and selective antagonist with demonstrated in vivo activity. |
| Clemizole | TRPC5 | - | ~1-1.3 µM | An antihistamine repurposed as a TRPC5 inhibitor. |
In Situ Target Validation Methodologies
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified, typically by Western blotting.
Signaling Pathway of TRPC4/5 Activation
The following diagram illustrates a generalized signaling pathway leading to the activation of TRPC4/5 channels, which can be inhibited by compounds like this compound.
Caption: Simplified signaling pathway of TRPC4/5 channel activation and inhibition.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for TRPC4/5
This protocol is adapted for multi-pass transmembrane proteins like TRPC4/5 and is a template for assessing target engagement of inhibitors like this compound.
1. Cell Culture and Treatment:
-
Culture cells endogenously expressing or overexpressing TRPC4 or TRPC5 (e.g., HEK293 cells) to 70-80% confluency.
-
Treat cells with the desired concentration of the inhibitor (e.g., this compound, Pico145) or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (4°C).
3. Cell Lysis and Soluble Fraction Isolation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
To solubilize membrane proteins, add a mild non-ionic detergent (e.g., 0.4% NP-40) and incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
4. Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blot analysis to detect the levels of soluble TRPC4 or TRPC5.
Western Blot Protocol for TRPC4/5 Detection
1. SDS-PAGE:
-
Load equal amounts of protein from the soluble fractions onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate separation of proteins is achieved.
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody specific for TRPC4 or TRPC5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the amount of soluble TRPC4/5 at each temperature.
5. Data Analysis:
-
Plot the percentage of soluble TRPC4/5 relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve for the inhibitor-treated sample indicates target engagement.
Experimental Workflow Diagram
The following diagram outlines the workflow for the Cellular Thermal Shift Assay.
Caption: Workflow for in situ target validation using the Cellular Thermal Shift Assay (CETSA).
Logical Comparison of Validation Approaches
The following diagram illustrates the relationship between functional assays and direct target engagement assays for inhibitor validation.
Safety Operating Guide
Prudent Disposal of ML206: A Guide for Laboratory Professionals
Essential Safety and Logistical Information
The proper disposal of any chemical, including the novel modulator of lipid storage ML206, is a critical component of laboratory safety and environmental responsibility. In the absence of a specific SDS, a conservative approach that treats the compound as potentially hazardous is required. The following guidelines provide a framework for the safe handling and disposal of this compound.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative information that should be determined in consultation with your institution's EHS department before initiating disposal procedures.
| Parameter | Guideline | Recommended Action |
| Waste Category | To be determined by EHS | Consult your EHS department to classify this compound waste (e.g., hazardous, non-hazardous, specific chemical waste stream). |
| Container Type | Chemically resistant, sealed container | Use a container approved by your EHS department, typically high-density polyethylene (HDPE) or glass, that is compatible with the waste. |
| Labeling | Clearly labeled with contents and hazard warnings | Label waste containers with "Hazardous Waste," the full chemical name "N-[(4R)-1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]pyridine-2-carboxamide," the CAS number "958842-64-3," and any known hazard symbols. |
| Personal Protective Equipment (PPE) | Minimum requirements for handling chemical waste | At a minimum, wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile). Additional PPE may be required based on the physical form of the waste (solid or in solution). |
Experimental Protocols for Waste Handling
The following step-by-step protocol outlines the general procedure for the disposal of this compound waste. This protocol should be adapted to the specific requirements of your laboratory and institution.
1. Waste Segregation:
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
- Segregate solid waste (e.g., contaminated consumables) from liquid waste (e.g., unused solutions).
2. Container Preparation:
- Select a clean, dry, and appropriate waste container as specified by your EHS department.
- Ensure the container is properly labeled before adding any waste.
3. Waste Transfer:
- When transferring waste, work in a well-ventilated area, such as a chemical fume hood.
- For solid waste, use a dedicated scoop or spatula to transfer the material into the waste container.
- For liquid waste, use a funnel to prevent spills.
- Avoid generating dust or aerosols.
4. Container Sealing and Storage:
- Securely seal the waste container.
- Store the sealed container in a designated satellite accumulation area that is secure and away from incompatible materials.
5. Waste Pickup and Disposal:
- Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
This guide provides a foundational understanding of the necessary precautions and procedures for the disposal of this compound. By prioritizing safety and adhering to institutional and regulatory guidelines, researchers can ensure the responsible management of chemical waste.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
